molecular formula C12H14N2O6 B11020858 Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Cat. No.: B11020858
M. Wt: 282.25 g/mol
InChI Key: IUFNZEBZYYCLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is a chemical compound employed in scientific research as a versatile building block, particularly in the field of medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, its structure combines a 4-methoxy-3-nitrobenzoyl group with a glycine ethyl ester moiety. This architecture is characteristic of intermediates used in the synthesis of more complex molecules. Compounds featuring nitro and ester functional groups are frequently investigated as potential bioactive agents or as prodrugs . The presence of the benzamide linkage and nitro group makes this ester a valuable synthon for constructing novel molecular scaffolds aimed at biological target identification and validation. Researchers utilize this compound in the development of potential therapeutic agents, where it can serve as a core template for generating structure-activity relationship (SAR) data. All studies should be conducted by qualified laboratory professionals. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C12H14N2O6/c1-3-20-11(15)7-13-12(16)8-4-5-10(19-2)9(6-8)14(17)18/h4-6H,3,7H2,1-2H3,(H,13,16)

InChI Key

IUFNZEBZYYCLOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate (CAS 328259-62-7)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate, a molecule of interest in synthetic and medicinal chemistry. Drawing from established chemical principles and data on its precursors, this document will cover its core properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications based on its structural motifs.

Introduction and Molecular Overview

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate, with the CAS number 328259-62-7 and a molecular formula of C12H14N2O6, is an aromatic amide derivative.[1] Its structure integrates a substituted benzoyl group with an ethyl ester of the simplest amino acid, glycine. This unique combination of a 4-methoxy-3-nitrobenzoyl moiety and an amino acid ester suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The presence of a nitro group, a methoxy group, and an amide linkage provides multiple reactive sites for further chemical modifications.

Caption: Chemical structure of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource/Justification
Molecular Weight 282.25 g/mol Calculated from the molecular formula C12H14N2O6.
Appearance Likely a pale yellow to white crystalline solid.Based on the appearance of its precursor, 4-methoxy-3-nitrobenzoic acid, which is a yellow crystalline solid.[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.Based on the solubility profile of its precursor, 4-methoxy-3-nitrobenzoic acid.[2]
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.The precursor acid has a melting point of 192-194 °C.[3] The resulting amide ester is expected to have a significant melting point as well.
Stability Stable under normal laboratory conditions.Amide and ester functional groups are generally stable. However, the nitro group can be sensitive to strong reducing agents.

Synthesis and Mechanism

The most direct and logical synthetic route to Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is through the acylation of ethyl glycinate with an activated form of 4-methoxy-3-nitrobenzoic acid. This is a standard amidation reaction, a cornerstone of organic synthesis.

Precursors
  • 4-Methoxy-3-nitrobenzoic acid (CAS 89-41-8): This commercially available starting material is a substituted aromatic carboxylic acid.[3][4] The methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.[2][5] It serves as a key intermediate in the synthesis of various pharmaceuticals.[4][6]

  • Ethyl Glycinate (CAS 926-75-0 or its hydrochloride salt CAS 623-33-6): As the ethyl ester of the simplest amino acid, glycine, it provides the amino group for the amide bond formation. It is a common building block in peptide synthesis and the preparation of various bioactive molecules.[7][8]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: activation of the carboxylic acid followed by coupling with the amine.

synthesis_workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation 4-methoxy-3-nitrobenzoic_acid 4-Methoxy-3-nitrobenzoic Acid Acyl_Chloride 4-Methoxy-3-nitrobenzoyl chloride 4-methoxy-3-nitrobenzoic_acid->Acyl_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Target_Molecule Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate Acyl_Chloride->Target_Molecule Coupling Ethyl_Glycinate Ethyl Glycinate Ethyl_Glycinate->Target_Molecule Base Base (e.g., Triethylamine) Base->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a well-established method for amide synthesis from a carboxylic acid and an amine. The causality behind the choice of reagents is to ensure an efficient and clean reaction.

Step 1: Formation of 4-Methoxy-3-nitrobenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a classic activation strategy. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxy-3-nitrobenzoyl chloride, a yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Acylation of Ethyl Glycinate

  • Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amino group of ethyl glycinate. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[9] Dichloromethane is a suitable inert solvent for this reaction.

  • Procedure:

    • Dissolve ethyl glycinate hydrochloride (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add a suitable base, such as triethylamine (2.2 eq.), dropwise to the solution to liberate the free amine.

    • In a separate flask, dissolve the crude 4-methoxy-3-nitrobenzoyl chloride (1.0 eq.) in DCM.

    • Add the acyl chloride solution dropwise to the ethyl glycinate solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate as a solid.

Spectral Characterization (Predicted)

While no specific spectra for the target compound were found, the following are the expected characteristic signals based on its structure and data from analogous compounds.[10][11]

  • ¹H NMR:

    • Aromatic protons would appear as a set of multiplets in the δ 7.0-8.5 ppm region.

    • The amide N-H proton would likely appear as a triplet or broad singlet between δ 8.0-9.0 ppm.

    • The methylene protons of the ethyl ester would show a quartet around δ 4.2 ppm.

    • The methylene protons adjacent to the amide nitrogen would appear as a doublet around δ 4.1 ppm.

    • The methoxy group protons would be a sharp singlet around δ 3.9 ppm.

    • The methyl protons of the ethyl ester would be a triplet around δ 1.3 ppm.

  • ¹³C NMR:

    • The two carbonyl carbons (amide and ester) would be found in the δ 165-175 ppm region.

    • Aromatic carbons would be observed between δ 110-160 ppm.

    • The methylene carbon of the ethyl ester would be around δ 61 ppm.

    • The methoxy carbon would be around δ 56 ppm.

    • The methylene carbon adjacent to the amide nitrogen would be around δ 42 ppm.

    • The methyl carbon of the ethyl ester would be around δ 14 ppm.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the amide carbonyl around 1650 cm⁻¹.

    • A strong C=O stretching vibration for the ester carbonyl around 1740 cm⁻¹.

    • An N-H stretching vibration around 3300 cm⁻¹.

    • Asymmetric and symmetric stretching of the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-O stretching for the methoxy group and ester around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 282.08. High-resolution mass spectrometry should confirm the elemental composition.

Potential Applications and Future Directions

The true value of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate lies in its potential as a synthetic intermediate.

  • Pharmaceutical Research: The nitro group can be readily reduced to an amine, providing a handle for further functionalization. This resulting amino group could be a key pharmacophore or a point for attaching other bioactive moieties. The core structure is reminiscent of building blocks used in the development of various therapeutic agents. For instance, derivatives of 4-methoxy-3-nitrobenzoic acid have been explored for their anti-tumor properties.[3]

  • Materials Science: The aromatic nature and the presence of polar functional groups could make this molecule or its derivatives interesting for the development of novel polymers or functional materials with specific optical or electronic properties.[4]

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical and spectral properties. Subsequent studies could explore the reduction of the nitro group and the derivatization of the resulting amine to generate a library of novel compounds for biological screening.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12]

  • Precursors: 4-Methoxy-3-nitrobenzoic acid is classified as an acute oral toxicant.[3] Thionyl chloride is corrosive and reacts violently with water. Ethyl glycinate hydrochloride can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14]

References

  • PrepChem.com. Synthesis of chloroacetylglycine ethyl ester. Available from: [Link]

  • Caracelli, I., et al. (2010). Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o396.
  • Chem-Impex. 4-Methoxy-3-nitrobenzoic acid. Available from: [Link]

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852.
  • The Royal Society of Chemistry. Supporting Information for - General method for esterification of carboxylic acids with alcohols. Available from: [Link]

  • Cenmed Enterprises. Ethyl 2-(4-Methoxy-2-nitrophenyl)acetate. Available from: [Link]

  • LookChem. Cas 459-73-4,ethyl glycinate. Available from: [Link]

  • Chem-Impex. Acetyl-glycine ethyl ester. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 2-(o-nitrobenzoyl)-acetate. Available from: [Link]

  • Al-Haiza, M. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 999.
  • Insuasty, B., et al. (2009). 2-{2-[2-(4-Methoxybenzoyl)ethylamino]-4-nitroanilino}ethyl acetate: complex sheets built from five independent hydrogen bonds.
  • Watson, D. A., et al. (2010). Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. Journal of the American Chemical Society, 132(38), 13322–13324.
  • Semantic Scholar. SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Available from: [Link]

  • Kim, J., et al. (2026). Direct Synthesis of Protected Secondary N‐Alkylamines via Reductive Amination of Aldehydes with Protected N‐Alkylamines Using Chlorodimethylsilane. European Journal of Organic Chemistry, 2026(4), e202501131.
  • Lab Supplies. Ethyl (2-Methoxybenzoyl)acetate, min 97%, 1 gram. Available from: [Link]

  • PubChem. Ethyl 2-[ethyl-(2-methoxybenzoyl)amino]acetate. Available from: [Link]

  • JOCPR. Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Available from: [Link]

Sources

Engineering Privileged Scaffolds: Advanced Synthetic Strategies for Quinazolinone and Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the concept of "privileged structures" refers to molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target. The quinazolinone and benzimidazole bicyclic systems are paramount examples of such scaffolds, ubiquitous in FDA-approved therapeutics ranging from antineoplastics to antihypertensives[1],[2].

This technical guide explores the core synthetic intermediates—specifically anthranilic acid and o-phenylenediamine (OPD) —and dissects the mechanistic causality behind their transformation into functionalized scaffolds. By transitioning from classical harsh conditions to modern, green, and catalytically driven methodologies, researchers can achieve higher atom economy, better functional group tolerance, and streamlined purification.

Quinazolinone Scaffolds: Mechanistic Evolution and Intermediates

Anthranilic acid (2-aminobenzoic acid) and its derivatives serve as the fundamental synthetic intermediates for 4(3H)-quinazolinone scaffolds[2]. The classical route, known as the Niementowski quinazoline synthesis, involves the direct condensation of anthranilic acid with amides, such as formamide[3].

Mechanistic Causality & Modern Adaptations

The reaction initiates via the nucleophilic attack of the anthranilic acid's primary amine on the electrophilic carbonyl carbon of the amide. This forms a transient Schiff base or amidine intermediate. Subsequent intramolecular cyclization occurs when the newly formed nitrogen intermediate attacks the carboxylic acid moiety, followed by a critical dehydration step to yield the thermodynamically stable pyrimidone ring[3].

Historically, the Niementowski synthesis was plagued by the need for extreme thermal conditions (120–200 °C) to drive the endothermic dehydration, leading to poor yields and substrate degradation. Modern synthetic logic bypasses this via two primary vectors:

  • Microwave Irradiation (MWI): MWI directly excites the polar reaction medium, creating localized superheating. This rapidly overcomes the high activation energy of the dehydration step, drastically reducing reaction times from 12 hours to under 30 minutes while suppressing side reactions[3].

  • Deep Eutectic Solvents (DES): Green chemistry approaches now utilize DES (e.g., choline chloride:urea) which act simultaneously as a solvent and a hydrogen-bond donating catalyst. The DES network stabilizes the transition state of the cyclization, allowing the reaction to proceed at significantly lower temperatures[4].

G A Anthranilic Acid (Core Intermediate) C Nucleophilic Attack & Condensation A->C B Amide / Formamide (Nitrogen Source) B->C D Amidine / Schiff Base Intermediate C->D E Intramolecular Cyclization (-H2O) D->E F 4(3H)-Quinazolinone Scaffold E->F

Fig 1: Mechanistic pathway of the Niementowski 4(3H)-quinazolinone synthesis.

Benzimidazole Scaffolds: Oxidative Condensation Strategies

The benzimidazole nucleus is classically synthesized using o-phenylenediamine (OPD) as the primary bis-nucleophilic intermediate[5]. While the traditional Phillips-Ladenburg reaction forces the condensation of OPD with carboxylic acids under harsh acidic reflux (e.g., 4N HCl or polyphosphoric acid), modern drug development favors the oxidative condensation of OPD with aromatic aldehydes[6].

Mechanistic Causality & The Role of Oxidants

The reaction with aldehydes proceeds rapidly to form a Schiff base intermediate, which undergoes spontaneous intramolecular ring closure to form a benzimidazoline [5].

The Chemical Bottleneck: The benzimidazoline is non-aromatic and highly unstable. Without a terminal electron acceptor, the reaction stalls or reverts. Therefore, modern protocols introduce mild oxidants (such as atmospheric oxygen) paired with transition metal or nanoparticle catalysts (e.g., magnetic nano-Fe3O4). The catalyst provides a Lewis acidic surface to activate the aldehyde, while simultaneously facilitating the removal of two hydrogen atoms from the benzimidazoline, driving the system irreversibly toward the highly conjugated, aromatic benzimidazole[6],[7].

G A o-Phenylenediamine (OPD) (Core Intermediate) C Condensation (Lewis Acid Catalyst) A->C B Aromatic Aldehyde (Electrophile) B->C D Schiff Base Intermediate C->D E Intramolecular Ring Closure D->E F Benzimidazoline (Non-aromatic) E->F G Oxidative Aromatization (Air / Oxidant) F->G H 2-Substituted Benzimidazole Scaffold G->H

Fig 2: Oxidative condensation pathway of OPD and aldehydes to benzimidazoles.

Quantitative Data: Comparative Reaction Metrics

To optimize scale-up and adhere to green chemistry principles, researchers must evaluate the operational metrics of these synthetic routes. The table below summarizes the shift from traditional to modern catalytic methodologies.

Target ScaffoldKey IntermediateCo-ReactantTraditional ConditionsModern Green ConditionsAvg. YieldAtom Economy
Quinazolinone Anthranilic AcidFormamide / Amides150–200 °C, neat, 12hMWI, DES, 120 °C, 30 min85–95%High (Water is sole byproduct)
Benzimidazole o-PhenylenediamineCarboxylic AcidsStrong mineral acids, reflux, 8h-60–75%Low (Acid waste generated)
Benzimidazole o-PhenylenediamineAromatic Aldehydes-Nano-catalysts, RT, Air, Solvent-free88–97%High (Catalyst is recoverable)

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints prevent the carryover of unreacted starting materials.

Protocol A: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone

Rationale: Microwave dielectric heating directly excites the polar formamide solvent, creating localized superheating that accelerates the endothermic dehydration step without bulk thermal degradation[3].

  • Preparation: In a 10 mL microwave-transparent quartz vessel, combine anthranilic acid (1.0 mmol) and formamide (1.5 mmol).

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 300 W, maintaining a temperature of 120 °C for 15 minutes.

  • Quenching & Precipitation: Cool the vessel rapidly to room temperature using compressed air. Pour the crude mixture into 20 mL of ice-cold distilled water. Stir vigorously for 10 minutes to precipitate the product.

  • Self-Validation Check (FT-IR): Before proceeding to recrystallization, analyze the crude solid via FT-IR. The complete disappearance of the broad

    
     stretching bands (3300–3400 cm⁻¹) of anthranilic acid, coupled with the emergence of a sharp lactam 
    
    
    
    stretch (~1670 cm⁻¹), confirms successful cyclization and the absence of the uncyclized amidine intermediate.
  • Purification: Filter the precipitate under vacuum and recrystallize from hot ethanol to yield the pure 4(3H)-quinazolinone scaffold.

Protocol B: Green Synthesis of 2-Substituted Benzimidazoles using Nanoparticle Catalysis

Rationale: Magnetic nano-


 provides a high-surface-area Lewis acidic surface to activate the aldehyde carbonyl, while its redox-active iron centers facilitate the terminal oxidative aromatization step under ambient air[6],[7].
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add 10 mol% of magnetic nano-

    
     catalyst to the solution.
    
  • Oxidative Condensation: Stir the mixture at room temperature open to the atmosphere (to allow

    
     ingress) for 45–60 minutes.
    
  • Self-Validation Check (TLC & NMR):

    • Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the OPD spot (

      
      ) indicates complete condensation.
      
    • Critical Aromatization Check: The transient benzimidazoline intermediate is prone to reversion. Validate complete aromatization by analyzing a crude aliquot via

      
      -NMR. The disappearance of the 
      
      
      
      methine proton signal (typically around
      
      
      5.5 ppm) confirms the fully conjugated benzimidazole core.
  • Workup: Apply an external neodymium magnet to the flask wall to sequester the nano-

    
     catalyst. Decant the supernatant.
    
  • Isolation: Concentrate the supernatant under reduced pressure and recrystallize the residue from aqueous ethanol.

References

  • Review On Synthesis Of Benzimidazole From O-phenyldiamine Source: IJARIIE URL
  • Source: National Center for Biotechnology Information (NCBI / PMC)
  • A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications Source: Thieme Connect URL
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL
  • Synthetic Approaches of Benzimidazole Derivatives: A Review Source: Rasayan Journal of Chemistry URL
  • Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT)
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)

Sources

Rational Design, Synthesis, and Biological Evaluation of Nitro-Substituted Benzoyl Amino Acid Esters: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted benzoyl amino acid esters represent a highly modular and versatile class of compounds at the intersection of organic synthesis and medicinal chemistry. By integrating the electron-withdrawing properties of a nitrobenzoyl moiety with the stereochemical precision of an amino acid ester backbone, researchers can fine-tune molecular lipophilicity, target binding affinity, and pharmacokinetic profiles. As a Senior Application Scientist, this guide synthesizes the mechanistic logic, self-validating synthetic protocols, and biological applications of these derivatives to provide an authoritative resource for drug development professionals.

Structural and Mechanistic Rationale

The architecture of nitrobenzoyl amino acid esters is governed by strict Structure-Activity Relationship (SAR) principles. The nitro group (


) serves as a potent electron-withdrawing group (EWG). Mechanistically, this EWG pulls electron density away from the aromatic ring, which significantly increases the overall lipophilicity of the compound and enhances cellular membrane permeability[1].

Furthermore, the benzoyl ring provides a rigid, planar aromatic system ideal for


 stacking interactions within the hydrophobic pockets of target proteins or cellular receptors[2]. The amino acid ester moiety acts as a chiral directing group ensuring stereospecific target engagement. The esterification of the carboxylic acid functions as a critical prodrug mechanism; it masks the negative charge of the free acid to facilitate transport across lipid bilayers before undergoing intracellular enzymatic hydrolysis to release the active pharmacophore[3].

SAR Core Nitrobenzoyl Amino Acid Ester Nitro Nitro Group (-NO2) Electron Withdrawing Enhances Lipophilicity Core->Nitro Benzoyl Benzoyl Ring Pi-Pi Stacking Target Binding Core->Benzoyl Amino Amino Acid Side Chain Chirality & Specificity Core->Amino Ester Ester Moiety Prodrug Properties Cell Permeability Core->Ester

Structural components driving the bioactivity of nitrobenzoyl amino acid esters.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of these derivatives requires precise control over reaction conditions to prevent the racemization of the amino acid's chiral center. Below are two field-proven, self-validating protocols for the assembly of these molecules.

Protocol A: Fischer Esterification of Nitrobenzoic Acids

Before coupling, the amino acid or the nitrobenzoic acid must often be esterified. A highly reliable method is the Fischer esterification, as demonstrated in the synthesis of[4].

  • Causality: This reaction utilizes neat methanol in large excess to drive the reversible equilibrium toward the ester product via Le Chatelier's principle. The addition of catalytic sulfuric acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol[4].

  • Step-by-Step Methodology:

    • Initiation: Suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in neat anhydrous methanol.

    • Catalysis: Slowly add concentrated

      
       (0.1 eq) dropwise under continuous stirring.
      
    • Reflux: Heat the mixture to 65 °C for 1 hour. The reaction visually transitions from a suspension to a clear, bright yellow solution as the ester forms[4].

    • Quenching & Extraction: Cool to room temperature, concentrate in vacuo, and dissolve the residue in ethyl acetate. Wash with saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . The bicarbonate selectively deprotonates unreacted starting acid, partitioning it into the aqueous layer while the ester remains in the organic phase.
      
    • Validation (Self-Correction): Monitor the organic phase via Thin-Layer Chromatography (TLC) under UV light (254 nm). The product must show a higher ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       value than the starting acid. Confirm structural integrity via 
      
      
      
      NMR, specifically verifying the presence of a new methyl ester singlet at ~3.8-4.0 ppm.
Protocol B: Amide Bond Formation via HATU Coupling

To couple the nitrobenzoic acid to an amino acid ester, uronium-based coupling reagents like HATU are preferred over traditional methods[3].

  • Causality: Traditional carbodiimides (e.g., DCC) often lead to the formation of an oxazolone intermediate, which causes racemization at the

    
    -carbon. HATU bypasses this by generating an O-Atab active ester intermediate that is highly reactive toward amines but sterically and electronically stable enough to preserve chirality[3].
    
  • Step-by-Step Methodology:

    • Activation: Dissolve the nitrobenzoic acid derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Coupling Reagent: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 30 minutes.

    • Amine Addition: Add the amino acid ester hydrochloride (1.1 eq). The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine.

    • Propagation: Stir for 12-24 hours under a nitrogen atmosphere.

    • Workup: Dilute with dichloromethane (DCM). Wash successively with 1M HCl, saturated

      
      , and brine to remove unreacted reagents and urea byproducts.
      
    • Validation (Self-Correction): Confirm amide bond formation via FT-IR spectroscopy by identifying the characteristic Amide I band (C=O stretch) at ~1650 cm

      
       and the disappearance of the broad carboxylic acid O-H stretch.
      

Workflow A Amino Acid + Alcohol (Fischer Esterification) C Amino Acid Ester Intermediate A->C B Nitrobenzoic Acid + Coupling Agent (e.g., HATU) D Activated Nitrobenzoyl Intermediate B->D E Nitro-Substituted Benzoyl Amino Acid Ester C->E D->E F Biological Evaluation (Anticancer, Antimicrobial) E->F

Synthetic workflow and downstream evaluation of nitrobenzoyl amino acid esters.

Biological Activity and Therapeutic Applications

The functionalization of amino acids with nitrobenzoyl groups has yielded significant breakthroughs in targeted drug discovery. For instance, N-5-azido-2-nitrobenzoyl conjugates of dihydrotestosterone derivatives have been successfully synthesized and utilized as photoaffinity labels to map the binding sites of sex hormone-binding globulins and androgen receptors[2].

In oncology, reacting amino acids such as lysine, phenylalanine, and valine with p-nitrobenzoyl chloride produces amide derivatives that exhibit marked cytotoxic and apoptotic effects against HeLa cervical cancer cell lines[1]. Similarly, the coupling of nicotinic and benzoic acid hydrazides with N-protected L-amino acids has generated compounds with potent antimicrobial activity, rivaling that of standard antibiotics like ampicillin against S. aureus and E. coli[3].

Table 1: Quantitative Summary of Biological Activities

Compound / Conjugate ClassTarget Organism / Cell LinePrimary Biological ActivityReference
N-5-azido-2-nitrobenzoyl conjugates Human sex hormone-binding globulinPhotoaffinity labeling; competitive receptor binding[2]
p-Nitrobenzoyl amino acid amides HeLa cervical cancer cellsDose-dependent cytotoxicity (25-200 μM); apoptosis[1]
Amino acid-(N'-benzoyl) hydrazides S. aureus, E. coliHigh antimicrobial efficacy (comparable to ampicillin)[3]
4-Amino-3-nitrobenzoic acid esters N/A (Chemical Education)High-yield synthesis (1 hr); visual reaction tracking[4]

Conclusion

Nitro-substituted benzoyl amino acid esters remain a cornerstone in the rational design of novel therapeutics. By understanding the causality behind synthetic choices—such as utilizing HATU to preserve chirality or leveraging Fischer esterification to drive intermediate yields—researchers can reliably construct these complex molecules. Their diverse applications, ranging from potent antimicrobial agents to sophisticated photoaffinity labels, underscore the critical importance of this chemical class in advancing modern pharmacology.

References

  • Title: Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-azido-2-nitrophenyl)amino, and (5-azido-2-nitro-3,4, 6-trifluorophenyl)amino derivatives of 17alpha-methylamino-, 17alpha-ethylamino-, and 17alpha-propylamino-5alpha-dihydrotestosterone as reagents of different linker lengths for the photoaffinity labeling of sex hormone binding globulins and androgen receptors Source: Steroids (PubMed) URL: [Link]

  • Title: Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: The Synthesis of Novel Aminoacid Based Amides and Evaluation of Anticancer Effects on Hela Cervical Cancer Cells Source: ResearchGate URL: [Link]

Sources

Precursors for EGFR inhibitor impurity synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Precision Synthesis of Precursor-Derived Impurities in EGFR Inhibitors: A Technical Blueprint for Analytical Compliance

Executive Summary

As targeted therapies such as Osimertinib and Gefitinib continue to dominate the treatment landscape for non-small cell lung cancer (NSCLC), regulatory scrutiny on their impurity profiles has intensified. According to the1[1], impurities arising from precursors, intermediates, and degradation pathways must be rigorously identified, qualified, and controlled. This whitepaper elucidates the mechanistic origins of process-related impurities in Epidermal Growth Factor Receptor (EGFR) inhibitors, detailing the targeted synthesis of these compounds to serve as high-purity analytical reference standards.

Mechanistic Context: EGFR Signaling and the Imperative for Purity

EGFR inhibitors exert their therapeutic effect by binding to the ATP-binding pocket of the epidermal growth factor receptor, halting downstream proliferation cascades (RAS/RAF/MEK and PI3K/AKT). However, structurally similar impurities—often differing by a single halogen atom or a desmethyl group—can exhibit off-target toxicities or act as competitive antagonists, undermining clinical efficacy and patient safety.

G EGFR EGFR (Mutant/WT) RAS RAS / RAF EGFR->RAS PI3K PI3K / AKT EGFR->PI3K TKI EGFR TKI (Osimertinib/Gefitinib) TKI->EGFR Inhibits ATP Binding Proliferation Tumor Cell Proliferation RAS->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and targeted inhibition by tyrosine kinase inhibitors.

Precursor-Driven Impurity Generation

Understanding the synthetic routes of active pharmaceutical ingredients (APIs) is paramount for predicting and mitigating impurity formation.

  • Osimertinib Mesylate : The synthesis of this third-generation TKI relies heavily on the precursor 4-fluoro-2-methoxy-5-nitroaniline. During the multi-step synthesis, side reactions can generate potent genotoxic impurities. A critical process impurity, known as the "chloro impurity" (3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide), can form during the precursor stages[2]. Because its structure and polarity closely mirror Osimertinib, its separation and quantification at trace levels are analytically demanding[2].

  • Gefitinib : Synthesized using 3-chloro-4-fluoroaniline, Gefitinib is highly prone to generating halogen-variant impurities, such as3 (3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib) and 4-Desfluoro Gefitinib[3]. These typically arise from isomeric impurities present in the starting aniline precursor or from halogen exchange during harsh reaction conditions.

Experimental Methodology: Targeted Synthesis of Osimertinib Precursor Impurities

To establish a self-validating analytical system, reference standards of these impurities must be synthesized with high purity (>98%). Below is a field-proven protocol for the controlled synthesis of the Osimertinib nitro-precursor, designed to isolate specific regioisomeric impurities.

Protocol: Continuous Flow Nitration and Acetylation of 4-Fluoro-2-methoxyaniline Causality & Rationale: Traditional batch nitration of anilines is highly exothermic and prone to over-nitration or oxidation, leading to a complex, uncontrollable impurity profile. Utilizing a continuous flow reactor allows for precise thermal control and rapid mixing, suppressing the formation of unwanted regioisomers and degradation products while allowing the deliberate isolation of minor impurities for standard generation[4].

Step-by-Step Methodology:

  • Precursor Preparation : Dissolve 4-fluoro-2-methoxyaniline (1.0 M) in glacial acetic acid. Rationale: Acetic acid acts as both a solvent and a moderator for the highly reactive nitronium ion, preventing runaway oxidation.

  • Reagent Introduction : Pump the precursor solution and concentrated HNO₃ (69 wt%, 15 M) into a continuous flow microreactor equipped with a micromixer[4].

  • Thermal Control : Maintain the reactor temperature strictly at 80°C using a dedicated microwave or thermal jacket, with a residence time of exactly 15 minutes[4]. Rationale: Kinetic control is achieved at this temperature, favoring the desired 5-nitro isomer (94% yield) over the highly water-soluble regioisomers (<6%)[4]. The 6% regioisomer fraction is intentionally collected for impurity standard isolation.

  • Quenching & Acetylation : Telescope the reactor effluent directly into a secondary loop containing acetic anhydride. Rationale: Immediate acetylation protects the amine group, preventing oxidative degradation during subsequent aqueous workup.

  • Isolation : Quench the mixture in ice water. Subject the crude mixture to Preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate the minor regioisomeric impurities from the main product.

  • Validation Loop : Analyze the isolated impurity fractions via LC-MS/MS and ¹H/¹³C NMR to confirm the exact regiochemistry of the nitro group. This structural validation feeds back into the synthesis loop to adjust flow rates if different impurity profiles are required.

G Precursor Precursor Selection (e.g., 4-fluoro-2-methoxyaniline) Synthesis Controlled Synthesis (Stress/Side Reactions) Precursor->Synthesis Isolation Chromatographic Isolation (Prep-HPLC) Synthesis->Isolation Validation Structural Validation (NMR, LC-MS/MS) Isolation->Validation Validation->Synthesis Feedback Loop Quant Quantification & Control (ICH Q3A Thresholds) Validation->Quant

Caption: Self-validating workflow for the synthesis, isolation, and structural validation of impurities.

Analytical Control and Quantitative Thresholds

Once synthesized and structurally validated, these precursor-derived impurities must be integrated into the API's quality control framework. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or MS/MS detection is the gold standard for monitoring these compounds[5].

Table 1: Quantitative Analytical Parameters for Representative EGFR Inhibitor Impurities

APIImpurityPrecursor OriginLOD (µg/mL)LOQ (µg/mL)Regulatory Limit
Osimertinib Chloro ImpurityN-1 stage intermediate0.0050.01518.75 ppm (TTC)
Gefitinib Impurity B (Deschloro)3-chloro-4-fluoroaniline0.0120.0400.15% (ICH Q3A)
Gefitinib 4-Desfluoro Impurity3-chloro-4-fluoroaniline0.0200.0600.15% (ICH Q3A)
Erlotinib Desethynyl Erlotinib3-ethynylaniline0.0150.0500.10% (ICH Q3A)

Note: Gefitinib LOD/LOQ data reflects optimized RP-HPLC methods achieving high precision (RSD < 3%)[5].

Regulatory Grounding (ICH Q3A/Q3B & M7)

The1 mandate strict thresholds for impurities in new drug substances[1]. For a drug dosed at <2g/day (which encompasses most EGFR TKIs), the qualification threshold is typically 0.15% or 1.0 mg/day, whichever is lower. However, genotoxic impurities, such as the chloro-impurity in Osimertinib, fall under ICH M7 guidelines and are subject to the Threshold of Toxicological Concern (TTC)[2]. This requires analytical control at stringent parts-per-million (ppm) levels, reinforcing the need for highly pure, custom-synthesized reference standards to calibrate analytical instruments accurately.

Conclusion

The synthesis of precursor-derived impurities is not merely an exercise in organic chemistry; it is a critical regulatory requirement that ensures the biological safety and clinical efficacy of life-saving EGFR inhibitors. By employing advanced synthetic techniques like continuous flow chemistry and rigorous analytical validation loops, pharmaceutical scientists can proactively map, synthesize, and control the impurity landscape of complex targeted therapies.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. tuwien.ac.
  • Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. jocpr.com.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. acs.org.
  • Gefitinib-impurities.
  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chrom
  • ICH Q3 Guidelines. kobia.kr.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl N-(4-methoxy-3-nitrophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the amide coupling of 4-methoxy-3-nitrobenzoic acid with ethyl glycinate to synthesize ethyl N-(4-methoxy-3-nitrophenyl)glycinate. Amide bond formation is a fundamental transformation in organic and medicinal chemistry.[1][2] This protocol emphasizes the selection of appropriate coupling reagents, optimization of reaction conditions, and thorough analytical validation. We present a detailed, step-by-step procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), a widely adopted and efficient method for this type of transformation.[1][3] Additionally, alternative coupling strategies are discussed to provide a broader context and troubleshooting options.

Introduction: The Significance of Amide Bond Formation

The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals.[2] The synthesis of amides from a carboxylic acid and an amine is a kinetically slow process that requires the activation of the carboxylic acid.[3] The choice of coupling reagent is therefore critical and is dictated by factors such as the electronic and steric properties of the substrates, the potential for side reactions, and scalability.[3][4]

The target molecule, ethyl N-(4-methoxy-3-nitrophenyl)glycinate, serves as a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The successful and efficient coupling of 4-methoxy-3-nitrobenzoic acid and ethyl glycinate is a key step in accessing these scaffolds.

Principles of Amide Coupling: Mechanism of Action

The EDC/HOBt-mediated coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

  • Activation of the Carboxylic Acid: The carboxylic acid (4-methoxy-3-nitrobenzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.[3][5][6]

  • Formation of the HOBt Ester: This unstable intermediate is prone to side reactions, such as the formation of an N-acylurea.[5][7] HOBt acts as an additive to intercept the O-acylisourea, forming a more stable and reactive HOBt-ester.[3][8] This step is crucial for minimizing side products and reducing potential racemization if chiral centers are present.[7][8]

  • Nucleophilic Attack by the Amine: The amine (ethyl glycinate) then attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.[3] The byproduct of this reaction is a water-soluble urea derivative of EDC, which can be easily removed during aqueous workup.[5]

Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) operate via a similar principle of forming a highly reactive active ester.[2][9][10] HATU is known for its high efficiency and rapid reaction times, especially with sterically hindered substrates.[9][10]

Experimental Protocol: EDC/HOBt Mediated Coupling

This section details a robust and validated protocol for the synthesis of ethyl N-(4-methoxy-3-nitrophenyl)glycinate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )EquivalentsAmount
4-Methoxy-3-nitrobenzoic acidC₈H₇NO₅197.151.0User-defined
Ethyl glycinate hydrochlorideC₄H₁₀ClNO₂139.581.2Calculated
EDC·HClC₉H₁₇N₃·HCl191.701.2Calculated
HOBtC₆H₅N₃O135.121.2Calculated
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.5Calculated
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93-To dissolve
1N Hydrochloric Acid (HCl)HCl36.46-For workup
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-For workup
Brine (Saturated NaCl solution)NaCl58.44-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-For drying
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxy-3-nitrobenzoic acid (1.0 eq), ethyl glycinate hydrochloride (1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids are dissolved. The volume of DCM should be sufficient to ensure good stirring.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the cooled solution. Stir for 5-10 minutes.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[9][11] These washes serve to remove unreacted starting materials, the water-soluble urea byproduct, and other impurities.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl N-(4-methoxy-3-nitrophenyl)glycinate.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Aqueous Workup cluster_purification 4. Purification prep_acid 4-Methoxy-3-nitrobenzoic acid prep_amine Ethyl glycinate HCl prep_reagents EDC·HCl, HOBt, DIPEA dissolve Dissolve in anhydrous DCM prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base add_edc Add EDC·HCl add_base->add_edc react Stir at RT (4-18h) Monitor by TLC/LC-MS add_edc->react dilute Dilute with DCM react->dilute wash_acid Wash with 1N HCl dilute->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄), filter, and concentrate wash_brine->dry purify Flash Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Sources

Application Note: Synthesis of Quinazolin-4(3H)-ones from Ethyl 2-Benzamidoacetates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The quinazolin-4(3H)-one scaffold is a biologically privileged motif, serving as the core structure for numerous FDA-approved drugs and investigational compounds targeting cancer, bacterial infections, and inflammation . The substitution pattern at the C2 position is a primary determinant of the molecule's target affinity and pharmacokinetic profile .

Utilizing ethyl 2-benzamidoacetates (hippuric acid ethyl esters) as the C2-carbon source is a highly strategic choice in synthetic medicinal chemistry. It directly installs a benzamidomethyl group at the C2 position, introducing critical hydrogen-bonding domains (donor/acceptor) and aryl pi-stacking interactions that are essential for kinase hinge-binding and enzyme inhibition .

Mechanistic Rationale & Causality (E-E-A-T)

The synthesis relies on a base-promoted tandem aminolysis-cyclodehydration reaction between 2-aminobenzamide and ethyl 2-benzamidoacetate.

  • Choice of Base (

    
    -BuOK):  A strong, sterically hindered base like potassium tert-butoxide is critical. It is basic enough to deprotonate the primary aniline amine of 2-aminobenzamide, drastically enhancing its nucleophilicity for the initial acyl substitution. Simultaneously, its steric bulk prevents competitive nucleophilic attack (saponification) on the ester carbonyl, which would otherwise yield unreactive hippuric acid.
    
  • Stoichiometry (2.0 Equivalents): Two equivalents of base are mandatory. The first drives the aminolysis, while the second is consumed by the acidic

    
     proton (pKa ~8.5) of the newly formed quinazolin-4(3H)-one ring, pulling the equilibrium forward.
    
  • Choice of Solvent (DMF): N,N-Dimethylformamide provides the necessary high boiling point (153 °C) to provide the thermal energy required for the thermodynamically demanding cyclodehydration step. Furthermore, it effectively solvates the highly polar aminolysis intermediate.

Experimental Workflow Diagram

G A 2-Aminobenzamide (Nucleophile) B Ethyl 2-benzamidoacetate (Electrophile) C Solvation in Anhydrous DMF (Polar Aprotic Environment) D t-BuOK Addition (Amine Deprotonation) C->D E Nucleophilic Acyl Substitution (Aminolysis, -EtOH) D->E Visual: Dissolution & slight color change F Intramolecular Cyclodehydration (100°C, -H2O) E->F Validation: Loss of SM on TLC G 2-(Benzamidomethyl)quinazolin-4(3H)-one (Target Scaffold) F->G Validation: Precipitation at pH 6-7 AB AB AB->C

Mechanistic workflow for the base-promoted synthesis of 2-substituted quinazolin-4(3H)-ones.

Optimized Protocol: Self-Validating Synthesis

Caution: Conduct all operations in a well-ventilated fume hood. DMF is a reproductive toxin.

Step 1: Reagent Preparation & Aminolysis

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (1.36 g, 10.0 mmol) and ethyl 2-benzamidoacetate (2.49 g, 12.0 mmol).

  • Suspend the solids in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Causality Check: Ensure the system is strictly anhydrous. Trace water will competitively hydrolyze the ester in the presence of the base, forming hippuric acid and permanently halting the reaction.

Step 2: Base-Promoted Cyclization

  • Portion-wise, add potassium tert-butoxide (

    
    -BuOK) (2.24 g, 20.0 mmol) over 5 minutes.
    
  • Attach a reflux condenser and heat the reaction mixture to 100 °C using a temperature-controlled oil bath.

  • Self-Validation (TLC): After 4 to 6 hours, monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The highly UV-active 2-aminobenzamide starting material spot (

    
    ) should completely disappear. It will be replaced by a new, intensely blue-fluorescent spot under 254 nm UV (
    
    
    
    ), visually validating complete cyclization.

Step 3: Workup & Product Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 100 mL of crushed ice/water. The solution will likely remain clear or slightly cloudy. Why? The quinazolinone product is deprotonated and highly water-soluble at the highly basic pH (>12) caused by the excess

    
    -BuOK.
    
  • Self-Validation (Precipitation): Dropwise, add 1M HCl while stirring vigorously until the pH reaches 6.5–7.0. The protonation of the quinazolinone nitrogen drastically reduces its aqueous solubility, causing the target 2-(benzamidomethyl)quinazolin-4(3H)-one to crash out as a dense white/off-white precipitate.

  • Filter the solid under vacuum, wash sequentially with cold distilled water (

    
     mL) to remove DMF/salts, and cold diethyl ether (10 mL) to remove any unreacted ester.
    
  • Recrystallize from boiling ethanol to yield analytically pure crystals.

Quantitative Data & Yield Optimization

The reaction conditions were systematically optimized to maximize the yield of the target quinazolin-4(3H)-one. The data below demonstrates the critical role of base strength and solvent polarity in driving the reaction forward.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaOEt (2.0)EtOH781262Moderate yield; competitive transesterification limits cyclization rate.
2

(2.0)
DMF1001641Weak base; incomplete deprotonation of aniline leads to stalled aminolysis.
3

-BuOK (1.2)
DMF100858Insufficient base; 1 equiv is consumed by the acidic quinazolinone NH formed.
4

-BuOK (2.0)
DMF 100 6 88 Optimal; excess strong base drives both aminolysis and cyclodehydration.
5

-BuOK (2.0)
THF661251Low boiling point of THF provides insufficient thermal energy for cyclodehydration.

Note: Yields refer to isolated, recrystallized products.

References

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules, MDPI.[Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, PubMed.[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, PMC.[Link]

Catalytic hydrogenation methods for 3-nitrobenzoyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 3-Nitrobenzoyl Derivatives

Executive Summary

The reduction of 3-nitrobenzoyl derivatives (e.g., 3-nitrobenzoic acid, 3-nitrobenzamide, and 3-nitrobenzoyl chloride) to their corresponding 3-aminobenzoyl analogs is a foundational transformation in the synthesis of pharmaceuticals, dyes, and advanced agrochemicals. While classic reduction methodologies utilizing metal/acid combinations (such as Iron or Tin in HCl) are effective, they generate significant heavy metal waste and complicate downstream purification. Catalytic hydrogenation and Catalytic Transfer Hydrogenation (CTH) offer greener, highly efficient, and scalable alternatives[1]. This application note provides an in-depth mechanistic overview, catalyst selection criteria, and self-validating experimental protocols for these transformations.

Mechanistic Causality in Nitro Group Reduction

The reduction of an aromatic nitro group is not a single-step concerted process but a cascading six-electron reduction pathway[2]. Understanding this mechanism is critical for troubleshooting incomplete reactions or unexpected side products. The transformation proceeds via three distinct two-electron transfers:

  • Deoxygenation: The nitroarene is first reduced to a nitrosoarene intermediate, releasing one equivalent of water.

  • Hydration/Reduction: The highly reactive nitroso intermediate is rapidly reduced to an N-arylhydroxylamine species.

  • Final Cleavage: The hydroxylamine undergoes hydrogenolysis to yield the primary aniline and a second equivalent of water[2].

Expert Insight & Causality: The rate-determining step is often the final cleavage of the N–O bond in the hydroxylamine intermediate. If the catalyst becomes poisoned or the hydrogen source is depleted prematurely, the reaction stalls. The accumulated hydroxylamine can then undergo bimolecular condensation with the nitroso species to form highly colored, unwanted azoxy or azo dimers. Maintaining a slight excess of the hydrogen donor and ensuring optimal catalyst dispersion are critical to driving the reaction to completion[2].

Mechanism N1 3-Nitrobenzoyl Derivative (-NO2) N2 Nitroso Intermediate (-NO) N1->N2 2e⁻, 2H⁺ -H2O N3 Hydroxylamine Intermediate (-NHOH) N2->N3 2e⁻, 2H⁺ N4 3-Aminobenzoyl Derivative (-NH2) N3->N4 2e⁻, 2H⁺ -H2O

Fig 1: Six-electron reduction pathway of 3-nitrobenzoyl derivatives to 3-aminobenzoyl compounds.

Catalyst Selection and Reaction Optimization

Selecting the appropriate catalytic system is dictated by the functional groups present on the 3-nitrobenzoyl scaffold:

  • Palladium on Carbon (Pd/C): The industry standard for unfunctionalized 3-nitrobenzoyl compounds. It provides rapid kinetics under mild conditions[3]. However, Pd/C is highly active and can cause unwanted hydrodehalogenation if the substrate contains halogens.

  • Platinum on Carbon (Pt/C) or Sulfided Pt/C: Mandatory if the substrate contains sensitive halogens (e.g., 4-chloro-3-nitrobenzoyl derivatives). Platinum heavily suppresses dehalogenation while maintaining nitro reduction efficacy.

  • Catalytic Transfer Hydrogenation (CTH): Utilizes hydrogen donors like hydrazine hydrate (

    
    ), ammonium formate, or alcohols instead of highly flammable 
    
    
    
    gas[1]. This method offers a bench-stable alternative with excellent chemoselectivity. Recent advancements also utilize Copper Nanoparticles (CuNPs) for continuous-flow CTH, offering a non-noble metal alternative[4].

Data Presentation: Catalyst Performance Matrix

The following table summarizes the performance of various catalytic systems for the reduction of 3-nitrobenzoyl derivatives based on empirical data and literature standards[1],[4],[3].

Catalyst SystemHydrogen SourceTemp (°C)Pressure / StateChemoselectivityTypical YieldPrimary Application
10% Pd/C

Gas
20–251–5 atmLow (Cleaves C-X bonds)>95%Standard, unfunctionalized 3-nitrobenzoyl derivatives.
5% Pt/C

Gas
20–251–3 atmHigh (Tolerates C-X)>90%Halogenated 3-nitrobenzoyl compounds.
10% Pd/C Hydrazine Hydrate60–80Reflux (Batch)Moderate>99%Safer alternative to

gas; rapid reduction.
CuNPs/Celite Ethylene Glycol130Continuous FlowHigh>99%Scalable, non-noble metal continuous-flow synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure the user can definitively verify the success of the transformation before proceeding to downstream isolation.

Protocol A: Catalytic Transfer Hydrogenation (CTH) using Hydrazine Hydrate

This protocol utilizes hydrazine hydrate as a safer hydrogen donor, avoiding the need for high-pressure reactors[1].

Materials:

  • 3-Nitrobenzoyl derivative (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (5–10 mol%)

  • Hydrazine hydrate (

    
    ) (5.0–10.0 mmol)
    
  • Methanol (10 mL)

Step-by-Step Methodology:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 3-nitrobenzoyl derivative (1.0 mmol) and 10% Pd/C (5–10 mol%).

  • Solvent Addition: Suspend the mixture in 10 mL of Methanol. Causality Note: Methanol acts as an excellent polar protic solvent to stabilize the polar intermediates (nitroso and hydroxylamine) during the reduction cycle.

  • Donor Addition: Attach a reflux condenser. Carefully add hydrazine hydrate (5.0 mmol) dropwise to the stirring suspension at room temperature. Caution: The decomposition of hydrazine into nitrogen and hydrogen gas is exothermic. Dropwise addition prevents thermal runaway.

  • Reaction: Heat the mixture to a gentle reflux (65 °C) for 1–2 hours.

  • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC). The starting nitro compound will typically have a higher

    
     value than the highly polar amine product. To validate the presence of the primary amine, stain the TLC plate with Ninhydrin; a positive result yields a distinct purple/brown spot.
    
  • Filtration: Once complete, cool to room temperature. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Safety Note: Never let the filtered Pd/C dry out in the air, as it can spontaneously ignite in the presence of residual methanol vapors. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminobenzoyl derivative, which can be purified via recrystallization or flash chromatography.

Workflow S1 1. Substrate & Catalyst Prep (Pd/C + Nitroarene in MeOH) S2 2. Hydrogen Donor Addition (Hydrazine Hydrate Dropwise) S1->S2 S3 3. Reflux & Monitor (60-80°C, TLC/GC-MS Check) S2->S3 S4 4. Catalyst Filtration (Celite Pad, Avoid Drying Pd/C) S3->S4 S5 5. Product Isolation (Concentration & Chromatography) S4->S5

Fig 2: Step-by-step experimental workflow for the catalytic transfer hydrogenation (CTH) protocol.

Protocol B: Direct Catalytic Hydrogenation (High-Pressure Batch)

Ideal for unfunctionalized substrates where atom economy and zero-byproduct generation (other than water) are prioritized[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-nitrobenzoyl derivative (10 mmol) in 30 mL of ethanol inside a high-pressure hydrogenation vessel.

  • Catalyst Loading: Add 10% Pd/C (1–2 mol%). Purge the vessel three times with inert Argon or Nitrogen to displace all oxygen.

  • Hydrogenation: Pressurize the vessel with

    
     gas to 3 atm (approx. 45 psi). Stir vigorously at room temperature.
    
  • Self-Validation (IPC): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (pressure stabilizes). Confirm via GC-MS; the molecular ion peak (

    
    ) should shift by -30 mass units (loss of two oxygen atoms, addition of two hydrogen atoms).
    
  • Workup: Purge the vessel with Nitrogen, filter through Celite, and concentrate the filtrate in vacuo.

References

  • Source: PMC (National Institutes of Health)
  • Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate Source: Benchchem URL
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Application Note: Chemoselective Fe/NH₄Cl Reduction of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The reduction of an aromatic nitro group to an aniline is a fundamental functional group transformation in organic synthesis and drug development[1]. However, executing this transformation on complex substrates requires strict chemoselectivity. The target substrate, ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate , contains two highly sensitive functional moieties: an ethyl ester and an amide linkage.

While catalytic hydrogenation (e.g., Pd/C with H₂) is a common industrial choice, it requires specialized high-pressure equipment and can sometimes lead to over-reduction or side reactions[2]. Conversely, classic Béchamp reduction conditions utilizing Iron and Hydrochloric acid (Fe/HCl) or Zinc and Sodium Hydroxide (Zn/NaOH) create highly acidic or basic environments that will inevitably hydrolyze the ethyl ester and potentially cleave the amide bond.

To achieve absolute chemoselectivity, the Iron/Ammonium Chloride (Fe/NH₄Cl) system is the optimal protocol. Recognized as a mild, neutral, and highly selective reducing system, Fe/NH₄Cl effectively reduces nitroarenes while leaving hydrolyzable groups (like esters and amides) completely unaffected[3]. The NH₄Cl acts as a critical proton donor and buffer, providing the necessary hydrogen equivalents for the reduction without allowing the pH to shift into destructive alkaline or acidic territories.

Mechanistic Insights

The reduction of the nitroarene is a heterogeneous redox process occurring at the surface of the zero-valent iron powder. The mechanism proceeds through a sequence of single-electron transfers coupled with protonations from the aqueous buffer[1]. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary aniline[1].

Mechanism A Nitroarene (Ar-NO2) B Nitroso (Ar-NO) A->B + 2e-, + 2H+ - H2O C Hydroxylamine (Ar-NHOH) B->C + 2e-, + 2H+ D Aniline (Ar-NH2) C->D + 2e-, + 2H+ - H2O

Mechanistic pathway of nitro group reduction via nitroso and hydroxylamine intermediates.

During this transformation, Fe(0) is oxidized to Fe(II) and ultimately to insoluble Fe(III) oxides (e.g., Fe₃O₄). Because the reaction relies on the physical collision between the dissolved substrate and the solid iron surface, vigorous mechanical stirring is a strict requirement for optimal kinetics.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry and Equivalents

ReagentMW ( g/mol )EquivalentsFunction
Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate282.251.0Substrate
Iron powder (Fe, 325 mesh)55.855.0 - 10.0Reducing Agent
Ammonium Chloride (NH₄Cl)53.493.0 - 5.0Proton Donor / Buffer
Ethanol / Deionized Water (3:1 v/v)N/A15 volumesSolvent System

Table 2: Reaction Parameters & Expected Outcomes

ParameterCondition / Value
Temperature 75–80 °C (Gentle Reflux)
Reaction Time 2–4 hours
Atmosphere Ambient (N₂ optional to prevent aniline oxidation)
Expected Yield 85–95%
Purity (LC-MS/HPLC) > 95%

Experimental Workflow & Protocol

Workflow S1 1. Reagent Mixing Substrate + Fe + NH4Cl in EtOH/H2O S2 2. Reflux 75-80°C for 2-4h S1->S2 S3 3. Hot Filtration Filter through Celite S2->S3 S4 4. Extraction EtOAc / Brine wash S3->S4 S5 5. Concentration & Isolation S4->S5

Step-by-step experimental workflow for the chemoselective Fe/NH4Cl reduction.

Step-by-Step Methodology
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate (1.0 equiv).

  • Solvent Addition : Suspend the substrate in a 3:1 mixture of Ethanol and Deionized Water (approximately 15 mL per gram of substrate). Causality: The high ethanol ratio ensures the organic substrate remains fully dissolved at elevated temperatures, while the water is necessary to dissolve the NH₄Cl and facilitate proton transfer.

  • Buffer Introduction : Add Ammonium Chloride (3.0 equiv) to the suspension. Stir at room temperature for 5 minutes.

  • Iron Addition : Add Iron powder (325 mesh, 5.0 equiv) portion-wise. Causality: Fine mesh iron provides a massive surface area, significantly accelerating the heterogeneous electron transfer.

  • Reflux : Heat the reaction mixture to 75–80 °C (gentle reflux) with vigorous stirring .

  • Monitoring : Monitor the reaction progress via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 2 to 4 hours.

  • Hot Filtration (Critical Step) : Once the starting material is consumed, remove the flask from the heat. While still hot , filter the mixture through a tightly packed pad of Celite to remove the iron oxides (Fe₃O₄) and unreacted iron sludge. Wash the Celite pad generously with hot ethanol. Causality: The newly formed aniline product may have lower solubility at room temperature. Filtering the mixture while hot prevents the product from crystallizing and becoming trapped within the discarded iron sludge, which would drastically reduce the isolated yield.

  • Concentration : Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Causality: Removing the organic solvent forces the organic product out of the aqueous phase, preventing product loss during the subsequent extraction.

  • Extraction : Dilute the remaining aqueous residue with Ethyl Acetate and Water. Separate the layers and extract the aqueous layer with Ethyl Acetate (2x).

  • Washing & Isolation : Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Causality: The NaHCO₃ wash neutralizes any trace acidity, preventing the protonation of the newly formed aniline, which would otherwise drag the product back into the aqueous waste layer. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure product: ethyl 2-[(3-amino-4-methoxybenzoyl)amino]acetate .

References

  • Title : Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines Source : Synthetic Communications (Taylor & Francis) URL : 3

  • Title : Selective reduction of nitro group without affecting other functional groups Source : BenchChem URL : 2

  • Title : Reflections on the Teaching Practices for the Reduction of Nitroarenes Source : Journal of Chemical Education (ACS Publications) URL : 1

Sources

Application Note: One-Pot Synthesis of Quinazolin-4(3H)-ones via Reductive Cyclization of Nitro-Amide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., Febrifugine, Luotonin A) and synthetic drugs (e.g., Methaqualone, Raltitrexed). Traditional synthesis often relies on the condensation of anthranilamides (2-aminobenzamides) with aldehydes or carboxylic acids. However, anthranilamides are prone to oxidative degradation and are often prepared from stable nitro-precursors in a separate step.

This guide details a one-pot reductive cyclization strategy starting directly from stable 2-nitrobenzamides .[1][2] By coupling the reduction of the nitro group with in situ cyclization and oxidation, researchers can improve atom economy, reduce solvent waste, and avoid the isolation of sensitive amine intermediates. Two distinct protocols are presented: a robust chemical reduction using Sodium Dithionite (


)  and a green, Iron-Catalyzed  hydrogen transfer method.

Strategic Rationale & Mechanism

Why Nitro-Amide Precursors?
  • Stability: 2-nitrobenzamides are shelf-stable and commercially abundant, unlike their amino counterparts which darken and degrade over time.

  • Operational Efficiency: Combining reduction and cyclization eliminates one workup/purification cycle.

  • Chemoselectivity: Modern reductants allow for the specific reduction of the nitro group in the presence of other sensitive functionalities (e.g., halides, esters) that might not survive harsh hydrogenation conditions.

Mechanistic Pathway

The reaction proceeds via a cascade:

  • Reduction: The nitro group is reduced to a nitroso, hydroxylamine, and finally an amine intermediate.

  • Condensation: The nascent amine attacks the electrophile (aldehyde) to form a Schiff base (imine).

  • Cyclization: The amide nitrogen attacks the imine carbon (intramolecular nucleophilic attack).

  • Oxidation: The resulting dihydroquinazolinone is dehydrogenated (oxidized) to the aromatic quinazolinone, often driven by air or the decomposition products of the reductant (e.g.,

    
     from dithionite).[2]
    

QuinazolinoneMechanism Nitro 2-Nitrobenzamide (Precursor) Amine 2-Aminobenzamide (Transient) Nitro->Amine Reduction Reductant Reductant (Na2S2O4 or Fe) Reductant->Amine Imine Schiff Base (Intermediate) Amine->Imine Condensation Aldehyde Aldehyde (Electrophile) Aldehyde->Imine Dihydro 2,3-Dihydroquinazolinone Imine->Dihydro Cyclization Product Quinazolin-4(3H)-one (Final) Dihydro->Product Aromatization Oxidation Oxidation (-2H) Oxidation->Product

Figure 1: General mechanistic cascade for the reductive cyclization of 2-nitrobenzamides.

Protocol A: Sodium Dithionite Mediated Synthesis

Best for: Broad substrate scope, metal-free conditions, and labs requiring a robust, inexpensive method. Basis: Sodium dithionite (


) acts as a mild reducing agent. Interestingly, its decomposition in aqueous DMF generates 

, which facilitates the final oxidative dehydrogenation step, making external oxidants unnecessary.
Reagents & Materials
  • Substrate: 2-Nitrobenzamide (1.0 equiv)

  • Coupling Partner: Aryl or Alkyl Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 equiv)
    
  • Solvent: DMF : Water (9:1 ratio)

  • Additives: None required.

Step-by-Step Procedure
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzamide (1 mmol) and the corresponding aldehyde (1.1 mmol) in DMF (5 mL).

  • Reductant Addition: Add water (0.5 mL) followed by Sodium Dithionite (3 mmol, ~522 mg) in a single portion.

    • Note: The reaction is initially exothermic; add dithionite slowly if scaling up >10 mmol.

  • Reaction: Heat the mixture to 100 °C (oil bath) under an open air atmosphere (or loosely capped to allow pressure release from

    
     generation). Stir for 3–5 hours .
    
    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the nitro spot and the appearance of a fluorescent blue spot (typical for quinazolinones) indicates progress.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (30 mL).

    • Stir vigorously for 15 minutes. The product should precipitate as a white or off-white solid.

  • Purification:

    • Filter the precipitate and wash with copious amounts of water (to remove inorganic salts) and cold ethanol (2 x 5 mL).

    • Dry under vacuum. If necessary, recrystallize from Ethanol/DMF.

Scope & Limitations Table
Aldehyde Substituent (R)Yield (%)Notes
Phenyl (

)
92%Standard benchmark.
4-Chloro (

)
88%Halogens are well tolerated.
4-Methoxy (

)
85%Electron-donating groups work well.
4-Nitro (

)
76%Lower yield due to competitive reduction of the aldehyde-nitro group.
Aliphatic (e.g., Heptyl)45-60%Slower reaction; may require longer times (8h+).

Protocol B: Iron-Catalyzed Green Synthesis

Best for: "Green Chemistry" applications, high atom economy, and avoiding sulfur-based reagents. Basis: This method uses Iron(III) as a catalyst and benzyl alcohol as both the solvent and the coupling partner. The alcohol serves as the hydrogen source (transfer hydrogenation) to reduce the nitro group, while simultaneously oxidizing to the aldehyde needed for cyclization.

Reagents & Materials
  • Substrate: 2-Nitrobenzamide (1.0 equiv)

  • Reagent/Solvent: Benzyl Alcohol (substituted or unsubstituted) (3.0 - 5.0 equiv)

  • Catalyst:

    
     (anhydrous) or 
    
    
    
    (10 mol%)
  • Solvent: Toluene (if alcohol is not used in large excess) or neat alcohol.

Step-by-Step Procedure
  • Setup: Charge a sealed tube or pressure vial with 2-nitrobenzamide (0.5 mmol), Benzyl Alcohol (1.5 mmol), and

    
      (0.05 mmol).
    
  • Solvent: Add Toluene (2 mL) to facilitate stirring (optional if using excess alcohol).

  • Reaction: Seal the tube and heat to 130 °C for 24 hours .

    • Note: High temperature is required for the hydrogen transfer activation energy.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) to remove the iron catalyst.

    • Dry the organic layer over

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The residue will contain excess benzyl alcohol. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

IronWorkflow Setup Mix 2-Nitrobenzamide + Benzyl Alcohol + FeCl3 Heat Heat to 130°C (24 Hours, Sealed Tube) Setup->Heat Transfer Mechanism: Alcohol oxidizes to Aldehyde Nitro reduces to Amine Heat->Transfer Workup Extract with EtOAc Wash with H2O Heat->Workup Purify Column Chromatography (Remove excess Alcohol) Workup->Purify

Figure 2: Workflow for Iron-Catalyzed Hydrogen Transfer Synthesis.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cyclization (Dihydro-intermediate): If the mass spectrum shows a peak at [M+2], the final oxidation is incomplete.

    • Fix: Continue heating with the reaction vessel open to air for 1 hour. For Protocol A, ensure enough Dithionite was used (it decomposes, so excess is necessary).

  • Low Yield with Electron-Deficient Aldehydes: Strong electron-withdrawing groups on the aldehyde destabilize the imine intermediate.

    • Fix: Increase reaction temperature to 120 °C or add a Lewis Acid additive (e.g., 5 mol%

      
      ).
      
  • Solubility Issues: 2-Nitrobenzamides can be insoluble in pure water.

    • Fix: Ensure the DMF:Water ratio is at least 4:1. Do not use pure water unless using a surfactant (TPGS-750-M).

Safety Considerations
  • Sodium Dithionite: Spontaneously heats upon contact with moisture. Store in a desiccator. Generates

    
     gas (toxic/irritant) during the reaction; always work in a fume hood .
    
  • Iron Residues: While less toxic than Pd or Ni, iron waste should still be disposed of according to heavy metal protocols.

References

  • Laha, J. K., Tummalapalli, K. S. S., Nair, A., & Patel, N. (2015).[2] A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.[1][2] The Journal of Organic Chemistry, 80(22), 11351–11359.

  • Wang, H., Cao, X., Xiao, F., Liu, S., & Deng, G. J. (2013).[3] Iron-Catalyzed One-Pot 2,3-Diarylquinazolinone Formation from 2-Nitrobenzamides and Alcohols.[3] Organic Letters, 15(18), 4900–4903.[3]

  • Wang, K., Chen, H., Dai, X., Huang, X., & Feng, Z. (2021).[4] Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols.[4] RSC Advances, 11, 13304-13309.

  • Dou, G., Wang, M., & Shi, D. (2009).[5] One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium.[5] Journal of Combinatorial Chemistry, 11(1), 151–154.[5]

Sources

Solid-phase peptide synthesis using nitrobenzoyl capping groups

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Using Nitrobenzoyl Capping Groups

Executive Summary

Standard solid-phase peptide synthesis (SPPS) relies on acetylation (acetic anhydride) to "cap" unreacted amino groups after difficult coupling steps. While effective at terminating deletion sequences, acetyl groups are spectroscopically silent, rendering the detection and separation of these impurities difficult during HPLC purification.

This guide details the application of 2-Nitrobenzoyl (2-Nbz) and its derivatives (e.g., 2-nitrobenzoic acid , 2-hydroxy-4-methoxy-5-nitrobenzyl [Hmnb] ) as advanced capping agents. Unlike standard acetylation, Nitrobenzoyl capping introduces a distinct UV-chromophore (


 nm) and alters the physicochemical properties of the peptide. This technique serves three critical functions in high-value peptide manufacturing:
  • Diagnostic Capping: Chromogenic tagging of failure sequences for precise identification of "difficult" coupling cycles.

  • Backbone "Capping" (Protection): Preventing

    
    -sheet aggregation via Hmnb backbone modification.
    
  • Photolabile Purification: Utilizing the photocleavable nature of nitrobenzyl derivatives for orthogonal protection strategies.

Scientific Mechanism & Rationale

The "Silent" Problem of Acetylation

In standard SPPS, incomplete coupling leads to deletion sequences (n-1). Capping with acetic anhydride (


) terminates these chains, preventing the formation of (n-1) deletion peptides that might co-elute with the product. However, acetyl-capped impurities often share similar retention times and UV profiles (214/280 nm) with the target peptide, masking the synthesis quality until final QC.
The Nitrobenzoyl Advantage

By substituting acetic anhydride with 2-nitrobenzoic acid (activated in situ) or 2-nitrobenzoyl chloride , researchers introduce a "reporter" cap.

  • Chromogenic Shift: The nitro group provides a strong absorbance band around 330 nm. Since standard peptides absorb negligibly in this region (Trp/Tyr absorb at 280 nm), monitoring at 330 nm selectively visualizes only the failure sequences.

  • Hydrophobicity Shift: The bulky nitrobenzoyl group significantly shifts the HPLC retention time of capped failures away from the target peptide, simplifying purification.

  • Photolability: 2-Nitrobenzyl derivatives undergo a Norrish Type II photocleavage reaction upon irradiation with UV light (365 nm), allowing for "Catch-and-Release" purification strategies where the cap can be removed post-purification if needed [1].

Backbone "Internal Capping" (Hmnb)

For "difficult sequences" prone to aggregation (e.g., amyloids), the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group is used to protect the backbone amide nitrogen. This is effectively an "internal cap" that blocks hydrogen bonding, disrupting


-sheet formation and improving solvation [2].

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision logic for integrating Nitrobenzoyl capping into a standard SPPS cycle.

Nbz_Capping_Workflow cluster_legend Process Legend Start Start: Resin-Bound Peptide (n) Coupling Amino Acid Coupling (Fmoc-AA-OH + DIC/Oxyma) Start->Coupling Kaiser Kaiser/Chloranil Test Coupling->Kaiser Decision Coupling Complete? Kaiser->Decision Standard_Deprotect Fmoc Deprotection (20% Piperidine) Decision->Standard_Deprotect Yes (Blue/Colorless) Nbz_Cap Nitrobenzoyl Capping (2-Nitrobenzoic Acid + DIC) Decision->Nbz_Cap No (Blue/Positive) Next_Cycle Proceed to Cycle (n+1) Standard_Deprotect->Next_Cycle Nbz_Cap->Standard_Deprotect Terminate Failures Analysis HPLC Analysis (Monitor @ 330 nm) Nbz_Cap->Analysis QC Check L1 Standard Step L2 Critical Decision L3 Nbz Intervention

Caption: Figure 1. Integration of Nitrobenzoyl Capping into SPPS cycles. The red pathway indicates the diagnostic capping of incomplete couplings, tagging deletion sequences for 330 nm detection.

Detailed Protocols

Protocol A: Diagnostic Capping with 2-Nitrobenzoic Acid

Use this protocol to terminate unreacted amines after a difficult coupling step, tagging them for easy HPLC identification.

Reagents Required:

  • 2-Nitrobenzoic acid (MW: 167.12 g/mol )

  • DIC (N,N'-Diisopropylcarbodiimide)

  • DCM (Dichloromethane) and DMF (Dimethylformamide)[1]

  • Note: Do not use acetic anhydride.

Step-by-Step Procedure:

  • Assessment: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines/Proline) after the amino acid coupling step. If positive (incomplete coupling), proceed to capping.

  • Wash: Drain the reaction vessel and wash the resin

    
     with DMF.
    
  • Preparation of Capping Solution (0.5 M):

    • Dissolve 2-Nitrobenzoic acid (10 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add DIC (10 equivalents).

    • Optional: Add 10 equivalents of HOBt if racemization of the resin-bound peptide is a concern (rare for capping, but good practice).

    • Allow to activate for 2-3 minutes.

  • Reaction: Add the activated solution to the resin.

  • Incubation: Agitate at room temperature for 30–60 minutes . (Note: Nbz is bulkier than acetyl; longer reaction times are required).

  • Wash: Drain and wash resin

    
     DMF, 
    
    
    
    DCM.[1]
  • Verification: Repeat Kaiser test. If still positive, repeat capping or consider resin aggregation issues.

Protocol B: Backbone Protection with Hmnb (Internal Capping)

Use this for preventing aggregation in "difficult" sequences (e.g., poly-Ala, hydrophobic domains).

  • Building Block: Use pre-formed Fmoc-AA-(Hmnb)-OH building blocks or introduce the Hmnb aldehyde via reductive amination on-resin [3].

  • Coupling: Couple the Hmnb-protected amino acid using HATU/HOAt (strong activation required due to steric hindrance).

  • Next Cycle: Coupling the next amino acid onto the bulky secondary amine of the Hmnb group is difficult.

    • Recommended: Use symmetric anhydrides or HATU at

      
       for extended times (2 hours).
      
  • Removal: The Hmnb group is removed during the final global cleavage (TFA cocktail) or via specific photolysis if using a photolabile derivative, restoring the native amide bond.

Data Analysis: Acetyl vs. Nitrobenzoyl Capping

The following table contrasts the analytical outcomes of using standard Acetyl capping versus Nitrobenzoyl capping for a failed synthesis (e.g., 10% deletion impurity).

FeatureStandard Acetyl CappingNitrobenzoyl (Nbz) Capping
Reagent Acetic Anhydride / Pyridine2-Nitrobenzoic Acid / DIC
Reaction Kinetics Very Fast (5-10 min)Slower (30-60 min)
Detection (

)
214 nm (Peptide Bond)330 nm (Nitro Group)
HPLC Retention Similar to Target PeptideSignificant Shift (Hydrophobic)
Identification Difficult (buried in main peak)Distinct Yellow Peak
Post-Purification Permanent ModificationPotentially Photocleavable (if 2-nitrobenzyl)

Troubleshooting & Tips

  • Solubility: 2-Nitrobenzoic acid is less soluble than acetic anhydride. Ensure complete dissolution in DMF before adding DIC.

  • Steric Hindrance: If the unreacted amine is sterically hindered (e.g., N-terminal Aib or Pro), 2-nitrobenzoyl chloride (with DIPEA) may be more reactive than the carbodiimide-activated acid.

  • Safety: Nitro-compounds can be potential explosives in dry, bulk forms. Handle 2-nitrobenzoic acid with standard lab safety. Avoid heating the reaction mixture above

    
    .
    
  • Cleavage: If using 2-nitrobenzyl linkers for "Catch-and-Release," ensure the cleavage cocktail does not contain reagents that reduce the nitro group (e.g., avoid high concentrations of Tin(II) chloride unless specific reduction is desired).

References

  • BenchChem. (2025).[1] Application Notes: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis. Retrieved from 1

  • Paravizzini, S. J., et al. (2025).[2] Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.[1][2][3][4] Angewandte Chemie International Edition.[2][4] Retrieved from 2

  • Luxembourg Bio Technologies. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.[5] European Journal of Organic Chemistry.[5] Retrieved from 5

  • University of California, Irvine. (2025). Standard practices for Fmoc-based solid-phase peptide synthesis.[1][6][7][8] Nowick Laboratory Protocols. Retrieved from 9

Sources

Application Note: Scale-Up Procedure for Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is a critical intermediate in the synthesis of complex pharmacophores, particularly benzimidazole-based apoptotic agents and targeted kinase inhibitors. While discovery-scale synthesis often relies on expensive coupling reagents (e.g., HATU, EDC), transitioning to a multi-gram or kilogram scale requires a robust, atom-economical, and cost-effective approach. This application note details a highly scalable, self-validating protocol utilizing acid chloride activation, optimized for a 1-mole scale production.

Mechanistic Causality & Process Design

To ensure scientific integrity and process safety, this protocol abandons standard peptide coupling agents in favor of classical acid chloride activation.

  • Activation Strategy: 4-methoxy-3-nitrobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the highly reactive Vilsmeier-Haack intermediate, which significantly accelerates the chlorination[1]. SOCl₂ is selected over oxalyl chloride or phosphorus oxychloride due to its lower cost, straightforward removal by distillation, and the volatility of its primary byproducts (SO₂ and HCl) [2][2].

  • Exotherm Management: The amidation of the acyl chloride with the amine nucleophile is highly exothermic. To prevent degradation of the ester functionality and minimize side reactions, the acyl chloride must be added dropwise to a pre-cooled (0–5 °C) solution of the amine [3][3].

  • Base Selection & Stoichiometry: N,N-Diisopropylethylamine (DIPEA) is employed as the acid scavenger. Exactly 2.5 equivalents are used: 1.0 eq to liberate the free base of ethyl glycinate from its hydrochloride salt, 1.0 eq to neutralize the HCl generated during the C-N bond formation, and a 0.5 eq excess to drive the reaction to absolute completion.

Quantitative Stoichiometry & Materials

The following table summarizes the material requirements for a 1-mole scale synthesis.

ReagentMW ( g/mol )Eq.MassVolumeRole
4-Methoxy-3-nitrobenzoic acid197.141.00197.1 g-Starting Material
Thionyl Chloride (SOCl₂)118.971.50178.5 g109 mLActivating Agent
N,N-Dimethylformamide (DMF)73.090.053.65 g3.9 mLCatalyst
Ethyl glycinate hydrochloride139.581.10153.5 g-Amine Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.50323.1 g435 mLBase / Acid Scavenger
Dichloromethane (DCM)84.93--1.5 LReaction Solvent
Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate 298.25 1.00 253.5 g - Target Product (85% expected)

Process Flow Visualization

ProcessFlow A 4-Methoxy-3-nitrobenzoic acid + SOCl2 (cat. DMF) B Acid Chloride Formation (Reflux, 70 °C) A->B C 4-Methoxy-3-nitrobenzoyl chloride (Concentrated) B->C Distillation of excess SOCl2 E Amidation Reaction (Exothermic, 0 °C to RT) C->E Dropwise addition D Ethyl glycinate HCl + DIPEA in DCM (0-5 °C) D->E F Aqueous Workup (Acid/Base Washes) E->F Quench & Phase Separation G Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate (Crystallization) F->G Solvent Swap & Cooling

Caption: Process flow diagram for the scale-up synthesis of the target amide.

Step-by-Step Experimental Protocol

Phase 1: Acid Chloride Activation
  • Setup: Charge a 2.0 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a caustic gas scrubber system with 4-methoxy-3-nitrobenzoic acid (197.1 g, 1.0 mol) and anhydrous toluene (500 mL).

    • Causality: Toluene is chosen as the solvent because it allows for a higher reflux temperature than DCM, accelerating the chlorination, and forms an azeotrope with any residual moisture.

  • Catalysis: Add DMF (3.9 mL, 0.05 mol) to the suspension.

  • Activation: Add thionyl chloride (109 mL, 1.5 mol) dropwise at room temperature.

    • Self-Validation: The immediate onset of gas evolution (SO₂ and HCl) visually confirms the formation of the Vilsmeier-Haack complex and the initiation of chlorination.

  • Reflux: Heat the mixture to 70 °C for 2–3 hours.

    • Self-Validation: The opaque suspension will gradually transition into a clear, homogenous solution, indicating the complete consumption of the carboxylic acid [1][1].

  • Concentration: Concentrate the mixture under reduced pressure to remove toluene and excess SOCl₂. Co-evaporate with an additional 150 mL of toluene to ensure absolute removal of residual SOCl₂.

    • Causality: Residual SOCl₂ will aggressively react with the amine in the subsequent step, forming unwanted sulfonamide impurities and depleting the nucleophile.

Phase 2: Controlled Amidation
  • Intermediate Solubilization: Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in anhydrous DCM (500 mL).

  • Nucleophile Preparation: In a separate 3.0 L jacketed reactor, suspend ethyl glycinate hydrochloride (153.5 g, 1.1 mol) in DCM (1.0 L). Add DIPEA (435 mL, 2.5 mol) and stir for 15 minutes.

    • Self-Validation: The suspension will clear as DIPEA liberates the soluble free base of the amine.

  • Temperature Control: Cool the reactor jacket to 0–5 °C.

  • Coupling: Add the acid chloride solution dropwise via an addition funnel over 1.5 hours, strictly maintaining the internal temperature below 10 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Self-Validation: In-Process Control (IPC) via TLC (EtOAc/Hexane 1:1) or HPLC should show the complete disappearance of the acid chloride (visualized as the methyl ester if quenched with MeOH) and the formation of a single major product peak.

Phase 3: Workup & Antisolvent Crystallization
  • Quench: Terminate the reaction by adding 500 mL of deionized water. Stir vigorously for 10 minutes and separate the phases.

  • Washing Sequence: Wash the organic layer sequentially with 1.0 M aqueous HCl (500 mL), saturated aqueous NaHCO₃ (500 mL), and brine (500 mL).

    • Causality: The HCl wash removes excess DIPEA and unreacted amine. The NaHCO₃ wash neutralizes any unreacted acid chloride (which hydrolyzes to the starting acid). The brine wash removes residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a minimal volume (approximately 300 mL).

  • Crystallization: Induce crystallization by slowly adding hexanes (600 mL) as an antisolvent while stirring vigorously.

    • Causality: The target amide is highly soluble in DCM but insoluble in hexanes. This solvent-antisolvent precipitation entirely bypasses the need for non-scalable column chromatography.

  • Isolation: Filter the resulting off-white precipitate, wash the filter cake with cold hexanes (2 x 100 mL), and dry in a vacuum oven at 45 °C to a constant weight.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Organic Process Research & Development. 2

  • Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - ACS Omega. 1

  • Challenges in the scale-up of 2-Chloro-3-furancarboxamide production - Benchchem.3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Aminobenzoyl Acetate Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists, chemical biologists, and drug development professionals working with quinolone scaffolds. The cyclization of 2-aminobenzoyl acetates is a critical juncture in both the organic synthesis of pharmaceutical quinolones (via Camps/Conrad-Limpach-type condensations) and the biochemical study of Pseudomonas aeruginosa quorum-sensing pathways.

Below, we dissect the thermodynamic, kinetic, and mechanistic barriers that lead to incomplete cyclization, providing field-proven solutions and self-validating protocols.

I. Mechanistic Pathway & Competing Reactions

To troubleshoot incomplete cyclization, one must first understand the competing reaction vectors. Whether you are in a synthetic flask or an enzymatic assay, 2-aminobenzoyl acetate derivatives are highly prone to off-target degradation.

Pathway NodeA 2-Aminobenzoylacetyl-CoA (Highly Unstable) NodeB 2-Aminobenzoyl Acetate (2-ABA) NodeA->NodeB PqsE Thioesterase NodeC 2,4-Dihydroxyquinoline (DHQ) NodeA->NodeC Spontaneous Cyclization NodeB->NodeC Synthetic Cyclization (Base/Heat) NodeD 2-Aminoacetophenone (Decarboxylation Byproduct) NodeB->NodeD H2O / Decarboxylation NodeE HHQ / Quinolone Drugs (Target Scaffolds) NodeB->NodeE PqsBC / Condensation

Mechanistic pathways of 2-aminobenzoyl acetate cyclization and competing side reactions.

II. Synthetic Chemistry Track (In Vitro / Flask)

FAQ 1: Why is my thermal cyclization of ethyl 2-aminobenzoylacetate stalling at ~50% conversion?

Causality: This is a classic issue rooted in the electronic deactivation of the amine. The ortho-amine is conjugated with the aromatic ring and the adjacent carbonyl group, significantly reducing its nucleophilicity. In standard Camps-type cyclizations, the reaction requires a strong base to form the amide enolate, which then attacks the ester carbonyl[1]. If you are using a weak base (like


) or insufficient heat, the activation energy barrier for lactamization is not overcome, leaving unreacted starting material.
Solution:  Switch to a stronger base such as Sodium Ethoxide (NaOEt) in anhydrous ethanol, or Potassium tert-butoxide (KOtBu) in THF. This fully deprotonates the amine/amide, driving the intramolecular nucleophilic acyl substitution forward[2].
FAQ 2: I am observing a major byproduct instead of the cyclized quinolone. Mass spec indicates a loss of 44 Da ( ). How do I prevent this?

Causality: You are observing the formation of 2-aminoacetophenone. This occurs when trace water in your reaction mixture causes premature hydrolysis of the ethyl ester, yielding a


-keto acid. 

-keto acids are notoriously unstable and undergo rapid thermal decarboxylation[3]. Solution: This is a self-validating system: the presence of 2-aminoacetophenone is a direct, measurable indicator of moisture in your reaction. Rigorously dry your solvents over activated 3Å molecular sieves, flame-dry your glassware, and ensure your alkoxide base is freshly prepared and has not degraded to hydroxide.

III. Chemical Biology & Enzymatic Track (In Vivo / Assay)

FAQ 3: In my PqsE enzymatic assay, 2-aminobenzoylacetyl-CoA is spontaneously cyclizing to DHQ before the enzyme can act. How do I stabilize the intermediate?

Causality: In the Pseudomonas aeruginosa alkylquinolone biosynthetic pathway, the intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA) is highly susceptible to spontaneous intramolecular cyclization to form 2,4-dihydroxyquinoline (DHQ)[3]. In vivo, the thioesterase PqsE rapidly hydrolyzes 2-ABA-CoA to 2-aminobenzoylacetate (2-ABA) to counterbalance this spontaneous degradation[4]. In vitro, alkaline pH and elevated temperatures accelerate the spontaneous thioester cleavage and lactamization. Solution: Run your enzymatic assays at a slightly acidic to neutral pH (pH 6.5–6.8) and lower the incubation temperature to 25 °C. This reduces the background spontaneous cyclization rate, allowing you to accurately measure true PqsE kinetics[5].

IV. Quantitative Data Summary

Table 1: Kinetic & Thermodynamic Parameters for 2-Aminobenzoyl Acetate Reactions

Reaction PathwayCatalyst / EnzymeOptimal TempPrimary ProductCommon Byproduct (Failure Mode)
Synthetic Cyclization NaOEt / EtOH78 °C (Reflux)2,4-Dihydroxyquinoline2-Aminoacetophenone
Thermal Cyclization Dowtherm A250 °C4-Hydroxy-2-quinolonesTars / Thermal Degradation
Enzymatic Hydrolysis PqsE Thioesterase37 °C2-AminobenzoylacetateDHQ (Spontaneous Cyclization)
Enzymatic Condensation PqsBC37 °CHHQ2-Aminoacetophenone

V. Standard Operating Procedure: Anhydrous Base-Catalyzed Cyclization

Purpose: To achieve >95% conversion of ethyl 2-aminobenzoylacetate to 2,4-dihydroxyquinoline while completely suppressing the decarboxylation byproduct.

Step-by-Step Methodology:

  • Preparation of Reagents: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon. Freshly distill ethanol over magnesium turnings to ensure absolute anhydrous conditions.

  • Base Generation (Critical Step): Add 1.2 equivalents of clean Sodium metal to 20 mL of anhydrous ethanol at 0 °C under Argon to generate Sodium Ethoxide (NaOEt) in situ. Wait until all sodium has reacted and hydrogen evolution ceases. Do not use commercial NaOEt powder, as it often contains NaOH moisture contaminants.

  • Substrate Addition: Dissolve 1.0 equivalent of ethyl 2-aminobenzoylacetate in 5 mL of anhydrous ethanol. Add this solution dropwise to the NaOEt mixture over 10 minutes to prevent localized thermal spikes.

  • Cyclization (Lactamization): Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 4 hours. The reaction mixture will typically turn a deep yellow/orange as the enolate forms.

  • Quenching and Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of ice-cold 1M HCl. The acidic quench neutralizes the base and protonates the product, causing 2,4-dihydroxyquinoline to precipitate as a pale solid.

  • Validation: Filter the precipitate, wash with cold water, and dry under vacuum. Confirm the absence of the ethyl ester signals (4.1 ppm, q and 1.3 ppm, t) and the presence of the quinolone core via

    
    -NMR.
    

VI. References

  • PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM Source: nih.gov URL:[Link]

  • PqsE of Pseudomonas aeruginosa Acts as Pathway-Specific Thioesterase in the Biosynthesis of Alkylquinolone Signaling Molecules Source: nih.gov URL:[Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties Source: mdpi.com URL:[Link]

  • Camps quinoline synthesis Source: Grokipedia URL:[Link]

  • Camps quinoline synthesis Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Recrystallization of Nitro-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization of Nitro-Amino Esters Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. Recrystallizing nitro-amino esters presents a unique paradox in organic purification. You are balancing three distinct functional behaviors: the electron-withdrawing, polar nitro group (


); the basic, hydrogen-bonding amino group  (

); and the moderately polar, often lipophilic ester moiety (

).

Successful purification requires a solvent system that disrupts the strong intermolecular forces (dipole-dipole and H-bonding) at high temperatures while selectively ejecting the crystal lattice upon cooling.[1] This guide addresses the specific thermodynamic and kinetic challenges of this compound class, particularly the notorious "oiling out" phenomenon and thermal instability risks.

Module 1: Solvent System Selection Strategy

Q: How do I select the optimal solvent pair for a nitro-amino ester?

A: You must balance the "Like Dissolves Like" principle against the "Displacement" effect. Nitro-amino esters are typically zwitterionic-adjacent ; they are highly polar but often lack the lattice energy of a true salt unless protonated.

The "Golden Rule" for this Class: Choose a Binary Solvent System . Single solvents often fail because the temperature coefficient (solubility difference between hot and cold) is rarely steep enough for these multi-functional molecules.

Recommended Solvent Systems
Solvent Pair (Good/Poor)Polarity GradientApplication Notes
Ethanol / Water High / HighStandard. Excellent for polar nitro-anilines. Water forces the hydrophobic ester backbone out of solution.
Ethyl Acetate / Hexanes Moderate / LowLipophilic Esters. Best if the ester chain is long (

). Avoids hydrolysis risks associated with hot water.
Methanol / DCM High / LowHigh Solubility Cases. Use when the compound is too soluble in ethanol. DCM acts as a moderator.
Toluene / Heptane Low / LowAromatic Stacking. Excellent for nitro-aromatics (e.g., nitrobenzoates) due to

interactions.

Technical Insight: Avoid acetone if your amino group is primary (


). At high temperatures, primary amines can condense with acetone to form imines (Schiff bases) , introducing a new impurity rather than removing one.

Module 2: Visualizing the Decision Process

Workflow: Solvent Selection Decision Tree

This logic gate ensures you do not waste material on incompatible systems.

SolventSelection Start Start: Solubility Test (100 mg) TestCold Add 1 mL Solvent (Room Temp) Start->TestCold SolubleCold Soluble at RT? TestCold->SolubleCold TooSoluble Discard: Too Soluble SolubleCold->TooSoluble Yes Heat Heat to Boiling SolubleCold->Heat No SolubleHot Soluble at Boiling? Heat->SolubleHot InsolubleHot Discard: Insoluble SolubleHot->InsolubleHot No CheckCrystals Cool Slowly. Crystals form? SolubleHot->CheckCrystals Yes Success Success: Single Solvent System CheckCrystals->Success Yes NoCrystals No Crystals / Low Yield? CheckCrystals->NoCrystals No BinarySystem Switch to Binary System (Add Anti-solvent) NoCrystals->BinarySystem

Figure 1: Decision logic for screening solvents. Note that binary systems are often required for nitro-amino esters due to their complex polarity.

Module 3: Troubleshooting "Oiling Out"

Q: My product separates as a yellow/orange oil instead of crystals. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solution is higher than the melting point of your solvated product. Nitro-amino esters often have depressed melting points due to impurities or the formation of supersaturated emulsions.

The Fix: The "Re-Dissolve and Seed" Protocol

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add "Good" Solvent: Add 10-15% more of the better-dissolving solvent. This lowers the saturation temperature, hopefully below the oiling-out point.[2]

  • Trituration: If oil persists upon cooling, vigorously stir or scratch the glass interface.

  • Seeding: Add a seed crystal at a temperature just above where the oil previously appeared.

Workflow: Oiling Out Remediation

OilingOut Observation Observation: Product Oils Out CheckTemp Check Temp vs. Lit MP Observation->CheckTemp Impurity Cause: Impurities lowered MP CheckTemp->Impurity T < MP Supersat Cause: Solution too concentrated CheckTemp->Supersat T > MP Action2 Add Charcoal (Remove Impurities) Impurity->Action2 Action1 Add more 'Good' Solvent (Dilute) Supersat->Action1 Reheat Re-heat to Clear Solution Action1->Reheat Action2->Reheat SlowCool Cool Very Slowly (Insulate Flask) Reheat->SlowCool Seed Add Seed Crystal at T < MP SlowCool->Seed Result Crystalline Solid Seed->Result

Figure 2: Step-by-step remediation for oiling out events. Dilution is the primary physical fix.

Module 4: Safety & Stability Protocols

Q: Are there specific hazards when heating nitro-amino compounds?

A: Yes. You must adhere to the Thermal Runaway Prevention protocol.

  • Nitro Group Sensitivity: Nitro compounds are energetic.[2] While mono-nitro esters are generally stable, they can decompose exothermically if distilled to dryness or heated above 150°C.

    • Rule: Never heat a nitro-compound solution to dryness on a hot plate. Always leave a solvent heel.

  • Amino Oxidation: Amino groups are susceptible to oxidation by air at high temperatures, turning the solution dark brown/tarry.

    • Rule: If the solution turns dark, limit heating time. Perform the recrystallization under an inert atmosphere (

      
       or 
      
      
      
      ) if the amine is electron-rich.

Module 5: Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization of Ethyl 4-Amino-3-nitrobenzoate (Example)

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the "Good" solvent (e.g., Ethanol) dropwise at boiling point until dissolved.

  • Decolorization (Optional): If the solution is dark, add activated charcoal (1-2% w/w). Boil for 2 mins and filter hot through Celite.

  • Saturation: Keep the solution boiling. Add the "Poor" solvent (e.g., Water) dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add one final drop of the "Good" solvent to clear the turbidity.

  • Crystallization: Remove from heat. Cover with a watch glass. Allow to cool to room temperature undisturbed (approx. 2-3 hours).

  • Collection: Filter the crystals. Wash with a cold mixture of the solvent pair (e.g., 50:50 EtOH/Water).

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Fixes. Retrieved from

  • Nichols, L. Troubleshooting: Oiling Out.[3] Chemistry LibreTexts. Retrieved from

  • BenchChem. Purification of Nitroaniline Derivatives by Recrystallization. Technical Support Notes.[2][4][5] Retrieved from

  • Royal Society of Chemistry. Solubility and recrystallization of nitro-amino systems. New Journal of Chemistry. Retrieved from

  • VelocityEHS. Nitric Acid and Nitro Compound Safety Tips. Retrieved from

Sources

Overcoming steric hindrance in 3-nitro-4-methoxybenzoyl coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric and Electronic Barriers in 3-Nitro-4-Methoxybenzoyl Couplings

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that not all amide couplings are created equal. Coupling 3-nitro-4-methoxybenzoic acid with sterically hindered amines presents a unique intersection of electronic deactivation and steric repulsion.

This guide is designed to move beyond standard protocols. Here, we dissect the causality behind coupling failures and provide self-validating methodologies to ensure your syntheses succeed.

Part 1: Diagnostic FAQs & Root Cause Analysis

Q1: Why is 3-nitro-4-methoxybenzoic acid so resistant to coupling with sterically hindered amines? A1: The difficulty arises from a "perfect storm" of electronic and steric factors. The methoxy group at the 4-position donates electron density into the aromatic ring via a strong resonance effect (+R). This electron density delocalizes directly to the carbonyl carbon, significantly reducing its electrophilicity. While the 3-nitro group is electron-withdrawing, its meta position restricts it to a weaker inductive effect (-I), which cannot overcome the para-methoxy group's +R effect. When you pair this deactivated, electron-rich electrophile with a sterically hindered amine, the activation energy required to form the tetrahedral intermediate becomes prohibitively high for standard reagents.

Q2: I am seeing unreacted acid on my LC-MS when using EDC/HOBt. Should I just add more coupling reagent? A2: No. Adding more of a standard carbodiimide will not overcome the thermodynamic barriers of this specific substrate. EDC/HOBt generates an OBt active ester, which is insufficiently electrophilic for this deactivated system. Instead, switch to a uronium-based coupling reagent like HATU. As detailed in comprehensive reviews on peptide coupling (), HATU forms an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine. This pre-organizes the transition state, drastically lowering the activation energy.

Q3: My amine is extremely bulky (e.g., an ortho-disubstituted aniline). Even HATU is giving low yields. What is the ultimate fallback? A3: When uronium reagents fail due to extreme steric bulk, you must bypass the active ester entirely and synthesize the highly reactive 3-nitro-4-methoxybenzoyl chloride. Acid chlorides are significantly more electrophilic than OAt esters and are far less sensitive to the +R deactivation from the 4-methoxy group ().

Part 2: Quantitative Reagent Performance

To guide your reagent selection, the following table summarizes the expected performance of various activation strategies specifically for the 3-nitro-4-methoxybenzoyl system when reacted with a secondary or hindered primary amine.

Coupling MethodActivation IntermediateRelative ElectrophilicityExpected Yield (Hindered Amine)Typical Reaction Time
EDC / HOBt OBt EsterLow< 15%24 - 48 h
HATU / DIPEA OAt EsterHigh65 - 85%2 - 12 h
Oxalyl Chloride Acid ChlorideVery High> 90%1 - 4 h
Part 3: Troubleshooting & Mechanistic Visualizations

When a coupling fails, identifying the exact bottleneck is critical. Use the logic tree below to diagnose whether your reaction is failing at the activation step or the nucleophilic attack step.

Troubleshooting Start Reaction Fails: Low Amide Yield Check Run LC-MS / TLC Identify Intermediates Start->Check Unreacted Observation A: Unreacted Acid Remains Check->Unreacted ActiveEster Observation B: Active Ester Forms, But No Amide Check->ActiveEster Action1 Diagnosis: Poor Activation Solution: Switch to HATU or Acid Chloride Unreacted->Action1 Action2 Diagnosis: Poor Nucleophilicity Solution: Add DMAP, Increase Temp, or use neat amine ActiveEster->Action2 Success Successful Amide Bond Formation Action1->Success Action2->Success

Troubleshooting logic tree for identifying and resolving bottlenecks in benzoyl coupling reactions.

Pathway Acid 3-Nitro-4-Methoxy- benzoic Acid OAt OAt Active Ester (Highly Electrophilic) Acid->OAt Activation HATU HATU + DIPEA HATU->OAt Reagent TS Anchimeric Assistance (H-Bonding via N7) OAt->TS Attack Amine Hindered Amine (Nucleophile) Amine->TS Addition Product Target Benzamide TS->Product Elimination

Mechanistic pathway of HATU-mediated activation and coupling, highlighting anchimeric assistance.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Self-Validating Acid Chloride Generation & Coupling

Use this protocol when dealing with extreme steric hindrance (e.g., ortho-disubstituted anilines).

  • Activation: Suspend 3-nitro-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (0.05 eq). Stir at room temperature for 2 hours until gas evolution ceases.

  • Self-Validation (The Methanol Quench Test): Remove a 10 µL aliquot of the reaction mixture and quench it into 100 µL of methanol containing 1% triethylamine. Analyze via LC-MS.

    • Causality Check: You must observe the quantitative formation of the methyl ester ([M+H]+ m/z ~212.05). If unreacted acid remains, the activation is incomplete; add an additional 0.5 eq of oxalyl chloride. If the methyl ester forms but your subsequent coupling fails, you have definitively isolated the failure to the amine's nucleophilicity.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the resulting acyl chloride in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add the hindered amine (1.2 eq) and triethylamine (2.5 eq). Warm to room temperature and stir for 4 hours. Monitor by TLC/LC-MS.

Protocol B: HATU-Mediated Coupling with Intermediary Monitoring

Use this protocol for moderately hindered secondary amines or aliphatic amines.

  • Pre-activation: Dissolve 3-nitro-4-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Self-Validation (Active Ester Check): Analyze a 5 µL aliquot via LC-MS before adding the amine.

    • Causality Check: Confirm the disappearance of the starting acid and the appearance of the OAt active ester ([M+H]+ m/z ~316.08). This validates that the electrophile is fully primed and the +R deactivation of the methoxy group has been temporarily overcome ().

  • Coupling: Add the hindered amine (1.2 eq) to the pre-activated mixture. Stir at room temperature for 12 hours. If conversion stalls, elevate the temperature to 50 °C or add a catalytic amount of DMAP (0.1 eq) to facilitate acyl transfer.

Part 5: References
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Process Chemistry Technical Support Center: Troubleshooting the Fe/AcOH Béchamp Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. The Béchamp reduction—utilizing zero-valent iron (Fe) and acetic acid (AcOH)—is a cornerstone methodology for the chemoselective reduction of nitroaromatics to anilines. While exceptionally mild, the multiphase nature of this reaction (solid metal, liquid solvent, dissolved substrate) makes it susceptible to stalling and side-product formation if parameters are not strictly controlled.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate side products such as N-acetanilides, hydroxylamines, and azo dimers.

Reaction Pathway & Side Product Divergence

To troubleshoot effectively, we must first map the mechanistic divergence points. The reduction proceeds via sequential two-electron, two-proton transfers. Side products emerge when intermediates accumulate or when the final product is subjected to overly harsh conditions.

Pathway ArNO2 Nitroaromatic (Ar-NO2) ArNO Nitroso (Ar-NO) ArNO2->ArNO Fe/AcOH (2e-, 2H+) ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH Fe/AcOH (2e-, 2H+) Dimers Azo/Azoxy Dimers Side Products ArNO->Dimers + Ar-NHOH (Poor mixing) ArNH2 Target Amine (Ar-NH2) ArNHOH->ArNH2 Fe/AcOH (2e-, 2H+) Acetanilide N-Acetylated Side Product ArNH2->Acetanilide Excess AcOH High Temp

Béchamp Reduction Pathway and Major Side Product Divergence.

Module 1: Suppressing N-Acetylation (Over-reaction)

Q: My LC-MS shows complete consumption of the nitroarene, but my major product is the N-acetanilide rather than the free aniline. How do I prevent this?

Causality: You are likely running the reaction in neat acetic acid at elevated temperatures (>80 °C). Under these conditions, the newly formed nucleophilic aniline undergoes thermodynamic N-acylation1[1]. Furthermore, the oxidized iron salts generated during the reaction act as Lewis acids, which actively catalyze this amidation process2[2].

Solution: Transition to a co-solvent system. Diluting the acetic acid with ethanol and water (e.g., EtOH/H₂O/AcOH in a 2:1:0.1 ratio) completely suppresses acetylation3[3]. Water plays a critical mechanistic role here: it hydrolyzes any transient acetylating species and moderates the Lewis acidity of the iron salts, while ethanol ensures the organic substrate remains fully solvated.

Module 2: Arresting Intermediates & Dimerization

Q: My reaction is stalling, and I am isolating significant amounts of hydroxylamines and azo/azoxy dimers. What is the mechanistic failure?

Causality: The Béchamp reduction is strictly governed by mass transfer kinetics 4[4]. The rate-limiting step is the adsorption of the nitroarene onto the solid iron surface 5[5]. If mechanical agitation is insufficient, or if the iron surface becomes passivated by an iron oxide/hydroxide sludge, the intermediate nitroso and hydroxylamine species desorb and accumulate in the bulk solution. Once in solution, localized exothermic heating drives their bimolecular condensation into azoxy and azo dimers 6[6].

Solution: Upgrade from magnetic stirring to vigorous mechanical overhead stirring (≥ 400 rpm) to shatter the boundary layer around the iron particles. If the substrate is highly sterically hindered, consider applying ultrasonic irradiation, which uses acoustic cavitation to continuously clean the iron surface and accelerate the reduction at lower temperatures 7[7].

Quantitative Impact of Reaction Parameters on Product Distribution

The following table synthesizes quantitative data from process literature, illustrating how slight deviations in reaction conditions drastically alter the product profile.

Solvent SystemTemperatureAgitationTarget Amine YieldMajor Side ProductSide Product Yield
Neat AcOH120 °CStandard< 15%N-Acetanilide75–85%
Neat AcOH70 °CStandard~50%N-Acetanilide~40%
EtOH / H₂O / AcOH100 °CStandard> 90%None< 2%
Aqueous (No Co-solvent)25 °CLow (50 rpm)< 60%Azo/Azoxy Dimers> 20%
EtOH / H₂O / AcOH30 °C (Ultrasound)Cavitation85–98%None< 2%
Step-by-Step Methodology: Optimized Chemoselective Fe/AcOH Reduction

This protocol is engineered as a self-validating system , incorporating in-process controls (IPC) to guarantee high chemoselectivity—even in the presence of sensitive halogens (chlorides/bromides) which would normally undergo dehalogenation via Pd/C hydrogenation.

Step 1: Reagent Preparation & Iron Activation

  • Weigh 4.0 to 5.0 equivalents of fine Iron (Fe) powder (approx. 325 mesh).

  • Causality: High surface area is mandatory to prevent mass-transfer bottlenecks 5[5]. If the iron is aged, wash it briefly with 0.1 M HCl, filter, and rinse with ethanol to strip the passivating Fe₂O₃ layer4[4].

Step 2: Solvent Assembly

  • Dissolve 1.0 equivalent of the nitroaromatic substrate in a solvent mixture of Ethanol and Water (2:1 v/v).

  • Causality: Ethanol prevents localized concentration gradients of the substrate. Water serves as a proton source and thermodynamically blocks N-acetylation2[2].

Step 3: Acid Addition & Initiation

  • Add 2.0 to 5.0 equivalents of Glacial Acetic Acid (AcOH) to the mixture.

  • Heat the mixture to 60–70 °C under vigorous mechanical stirring.

  • Self-Validation: Ensure the internal temperature does not exceed 75 °C. Exothermic spikes indicate poor heat dissipation, which directly triggers azo dimer formation.

Step 4: In-Process Monitoring (IPC)

  • Monitor the reaction via TLC or LC-MS.

  • Self-Validation: You must sequentially observe the disappearance of the starting material, the transient appearance of the highly polar hydroxylamine, and finally the accumulation of the target amine. Do not quench the reaction until the hydroxylamine is completely consumed. If the reaction stalls at the hydroxylamine stage, add an additional 1.0 eq of Fe powder and 1.0 eq of AcOH.

Step 5: Workup and Iron Sludge Removal

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Carefully neutralize the mixture to pH 8–9 using 1 M NaOH or saturated NaHCO₃ 3[3].

  • Causality: Neutralization deprotonates the anilinium salt, driving the product into the organic phase, while precipitating dissolved iron as insoluble iron hydroxides 8[8].

  • Filter the entire biphasic mixture through a pad of Celite. Warning: Do not shake vigorously before filtration, as the fine iron particulates will form an intractable emulsion8[8].

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and correct reaction failures on the bench.

Troubleshooting Start Identify Major Side Product Acetanilide N-Acetanilide Start->Acetanilide Dimers Azo/Azoxy Dimers Start->Dimers Incomplete Hydroxylamine (Incomplete) Start->Incomplete Sol1 Dilute AcOH with EtOH/H2O Lower Temp to 70°C Acetanilide->Sol1 Sol2 Increase Stirring Rate Control Exotherm Dimers->Sol2 Sol3 Activate Fe Powder Increase Equivalents Incomplete->Sol3

Decision matrix for identifying and resolving Béchamp reduction side products.

References
  • 5 - IRINS

  • 6 - Benchchem 3.8 - Chem-Station 4.4 - NM.gov 5.1 - Google Patents 6.2 - ResearchGate 7.7 - SciSpace

  • 3 - Common Organic Chemistry

Sources

Technical Support Center: Resolving Solubility Issues of Nitro-Intermediates in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitro-Intermediate Solubility. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of nitro-containing intermediates in polar solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflows effectively.

Frequently Asked Questions (FAQs)

Q1: Why are many of my nitro-intermediates poorly soluble in polar solvents like water, ethanol, or methanol?

A1: The solubility of nitro-intermediates is a delicate balance between the highly polar nitro group (-NO₂) and the often nonpolar carbon skeleton of the molecule.[1] While the nitro group itself is polar and capable of dipole-dipole interactions, its presence doesn't guarantee water solubility.[2][3] Here's a breakdown of the contributing factors:

  • The "Like Dissolves Like" Principle: Polar solvents favor interactions with other polar molecules. If the bulk of your nitro-intermediate is a nonpolar aromatic or aliphatic structure, it will have weak interactions with polar solvent molecules, leading to poor solubility.[1]

  • Intermolecular Forces: In the solid state, nitroaromatic compounds can have strong crystal lattice forces due to dipole-dipole interactions and π-π stacking. These forces require significant energy to overcome for the solute to dissolve.

  • Intramolecular Hydrogen Bonding: In some cases, such as with ortho-nitrophenols, the nitro group can form an intramolecular hydrogen bond with an adjacent hydroxyl group. This internal bonding reduces the molecule's ability to form hydrogen bonds with external solvent molecules, thus decreasing its solubility in protic polar solvents.[4] In contrast, meta- and para-nitrophenols, which can only form intermolecular hydrogen bonds, tend to be more soluble in water.

  • Molecular Size and Shape: Larger molecules with greater surface area often exhibit lower solubility. The overall size and three-dimensional shape of your intermediate will influence how effectively solvent molecules can surround and solvate it.

Q2: I'm trying to run a reaction in water, but my nitro-aromatic starting material won't dissolve. What are my immediate options?

A2: When faced with poor aqueous solubility for a reaction, several strategies can be employed to create a homogeneous reaction mixture or improve the reaction rate:

  • Introduce a Co-solvent: This is often the most straightforward approach. Adding a miscible organic solvent in which your nitro-intermediate is soluble can create a solvent system with a polarity that is favorable for dissolving the compound. Common co-solvents include ethanol, methanol, isopropanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6]

  • pH Adjustment: If your nitro-intermediate contains an acidic or basic functional group in addition to the nitro group, altering the pH of the aqueous solution can dramatically increase solubility.[7] For example, a carboxylic acid group can be deprotonated to a more soluble carboxylate salt at basic pH, while an amino group can be protonated to a more soluble ammonium salt at acidic pH.

  • Heating: For many compounds, solubility increases with temperature.[7] Gently heating the mixture can help dissolve the starting material. However, be mindful of the thermal stability of your compound and the potential for side reactions at elevated temperatures.

  • Use of a Phase-Transfer Catalyst (PTC): If your reaction involves an ionic reagent in the aqueous phase and the nitro-intermediate in an organic phase (or as a solid), a PTC can facilitate the reaction by transporting the ionic reagent into the organic phase.

Q3: My nitro-intermediate precipitates out of the reaction mixture during work-up when I add water. How can I prevent this and isolate my product effectively?

A3: This is a common issue, often referred to as "crashing out," and it happens when the polarity of the solvent system is changed abruptly. Here's how to troubleshoot this:

  • Gradual Addition of Anti-solvent: Instead of adding a large volume of water (the anti-solvent) all at once, add it slowly with vigorous stirring. This allows for more controlled precipitation and can lead to the formation of a more manageable solid.

  • Cooling: Cooling the mixture in an ice bath after the addition of water can further promote precipitation and reduce the amount of product lost in the mother liquor.

  • Extraction with an Organic Solvent: If the product is intended to be in the organic phase, add the water to the reaction mixture and then extract the product with a suitable water-immiscible organic solvent like ethyl acetate, dichloromethane, or diethyl ether.

  • Solvent Exchange: Before adding water, you can perform a solvent exchange by distilling off the polar reaction solvent and replacing it with a solvent in which the product is soluble but the impurities are not.

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving common solubility problems.

Guide 1: Systematic Co-solvent Screening

When a single polar solvent is not effective, a co-solvent system is the next logical step. This guide provides a systematic approach to identifying an optimal co-solvent mixture.

Rationale:

The principle of co-solvency involves reducing the polarity of the aqueous solvent to a level that is more compatible with the nonpolar regions of the solute molecule. The co-solvent disrupts the hydrogen-bonding network of water, creating a microenvironment that is more favorable for the dissolution of the nonpolar solute.

Experimental Protocol: Small-Scale Solubility Testing
  • Preparation:

    • Accurately weigh a small, consistent amount of your dry nitro-intermediate (e.g., 5-10 mg) into several small vials.

    • Prepare a set of common polar solvents (e.g., water, ethanol, methanol, isopropanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO).

  • Initial Screening (Single Solvents):

    • To each vial, add a measured volume (e.g., 100 µL) of a single solvent.

    • Vortex or sonicate the vials for a set period (e.g., 1-2 minutes).

    • Visually inspect for dissolution. If dissolved, continue adding the solvent in measured increments until precipitation is observed or a target concentration is reached. Record the approximate solubility.

  • Binary Co-solvent Screening:

    • Based on the initial screening, select promising organic solvents.

    • Prepare binary mixtures of the selected organic solvent with water in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 organic solvent to water).

    • Repeat the solubility test from step 2 with these co-solvent mixtures.

  • Data Analysis and Selection:

    • Record the solubility of your nitro-intermediate in each solvent system.

    • Select the co-solvent system that provides the desired solubility with the lowest proportion of organic solvent, if aqueous conditions are preferred for the subsequent reaction.

Data Presentation: Example Solubility of a Hypothetical Nitro-Intermediate
Solvent System (v/v)Approximate Solubility (mg/mL)Observations
Water< 0.1Insoluble
Ethanol5Sparingly soluble
Methanol8Sparingly soluble
Acetone25Soluble
DMSO> 100Very soluble
Ethanol:Water (75:25)15Soluble
Acetone:Water (50:50)10Soluble
DMSO:Water (25:75)20Soluble
Visualization: Co-solvent Selection Workflow

co_solvent_selection start Poor Solubility in Primary Polar Solvent screen_single Screen Single Solvents (e.g., EtOH, MeOH, Acetone, DMSO) start->screen_single select_promising Identify Promising Organic Solvents screen_single->select_promising prepare_binary Prepare Binary Mixtures with Water (e.g., 90:10 to 10:90) select_promising->prepare_binary test_solubility Test Solubility in Binary Mixtures prepare_binary->test_solubility analyze Analyze Results and Select Optimal System test_solubility->analyze end Proceed with Experiment analyze->end

Caption: A workflow for systematic co-solvent screening.

Guide 2: pH Adjustment for Ionizable Nitro-Intermediates

This guide focuses on leveraging ionizable functional groups to enhance the aqueous solubility of nitro-intermediates.

Rationale:

Many nitro-intermediates in drug development also contain acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional groups. The ionization state of these groups is pH-dependent. By adjusting the pH to a level where the functional group is ionized, the overall molecule becomes a salt, which is generally much more soluble in polar solvents like water than the neutral form.[8]

Experimental Protocol: pH-Solubility Profiling
  • Preparation:

    • Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 2 to 10).

    • Accurately weigh an excess amount of your nitro-intermediate into separate vials for each buffer.

  • Equilibration:

    • Add a fixed volume of each buffer solution to the corresponding vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, filter the samples to remove the undissolved solid.

    • Determine the concentration of the dissolved nitro-intermediate in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Plot the measured solubility as a function of pH.

    • The resulting pH-solubility profile will indicate the optimal pH range for maximizing the solubility of your compound.

Visualization: pH-Dependent Solubility

ph_solubility cluster_acid Acidic Nitro-Intermediate (e.g., with -COOH) cluster_base Basic Nitro-Intermediate (e.g., with -NH₂) low_ph_acid Low pH: Neutral Form (R-COOH) Low Solubility high_ph_acid High pH: Ionized Form (R-COO⁻) High Solubility low_ph_acid->high_ph_acid Increase pH low_ph_base Low pH: Ionized Form (R-NH₃⁺) High Solubility high_ph_base High pH: Neutral Form (R-NH₂) Low Solubility high_ph_base->low_ph_base Decrease pH

Caption: Crystalline drug dispersed at a molecular level in a hydrophilic carrier.

References

  • de Melo, N. F. S., Grillo, R., Rosa, A. H., & Fraceto, L. F. (2008). Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 865–869. [Link]

  • Jadhav, A. S., & Gupta, V. K. (2025). Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of p-Nitrobenzoic Acid.
  • Gandhi, N. N. (2012). Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of p-Nitrobenzoic Acid. Asian Journal of Chemistry, 24(1), 129-132.
  • Doc Brown's Advanced Level Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Chemistry LibreTexts. Retrieved from [Link]

  • Akbarpour Nikghalb, L., Singh, G., Singh, G., & Fazaeli Kahkeshan, K. (2012). Solid dispersion: methods and polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170–175.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Veeprho. (2025). Effect of Polymorphism Formulations. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2025). A Broad Toolbox of Solubility Enhancement Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Pharmapproach. (2025). Phase solubility diagram: Significance and symbolism. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Solid dispersions: A feasible technique to improve the aqueous solubility of poorly soluble drugs. Retrieved from [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. (2025). PLoS ONE, 20(9), e0301234.
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Florence, A. T., & Attwood, D. (2016). Physicochemical principles of pharmacy. Pharmaceutical Press.
  • Zhang, L., et al. (2024). The Role of Aqueous Solvation on the Intersystem Crossing of Nitrophenols.
  • ResearchGate. (n.d.). The phase solubility diagram of β-cyclodextrin, NS1:2, NS1:3, and... Retrieved from [Link]

  • Wan, L., et al. (2018). Solubility Determination and Modeling for 4-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropanol).
  • Dolle, R. E. (2017). Heterocycles in Medicinal Chemistry. Methods and Principles in Medicinal Chemistry, 1-36.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Tan, C., & Luo, R. (2007). Implicit Nonpolar Solvent Models. Journal of Physical Chemistry B, 111(41), 12071-12081.
  • International Journal of Lifescience and Pharma Research. (2020). A Comprehensive Review on Solubility Enhancement of Poorly Soluble Drugs Using Surfactants. 10(5), P11-16.
  • Singh, S., & Baghel, R. S. (2011). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Research Journal of Pharmacy and Technology, 4(11), 1700-1707.
  • GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. Retrieved from [Link]

  • Yusuf, M., et al. (2022). A lyophilized surfactant-based rutin formulation with improved physical characteristics and dissolution for oral delivery. Pharmaceutical Development and Technology, 27(8), 947-957.
  • K-State Libraries. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved from [Link]

  • ResearchGate. (2025). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. Retrieved from [Link]

  • Modeling of Solute-Solvent Interactions Using an External Electric Field—From Tautomeric Equilibrium in Nonpolar Solvents to the Dissociation of Alkali Metal Halides. (2021). International Journal of Molecular Sciences, 22(19), 10478.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. 3, 110-120.
  • Yokogawa. (n.d.). Successful pH Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Nitrone chemistry: a versatile gateway to diverse heterocycles. Retrieved from [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). Green Chemistry, 22(12), 3843-3848.
  • Drug Target Review. (2025). Obstacles and innovations of macrocyclic drug development. Retrieved from [Link]

  • AstraZeneca. (2022). Amorphous solid dispersions: Utilization and challenges in preclinical drug development within AstraZeneca. Retrieved from [Link]

  • Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

  • Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. (2009). Oriental Journal of Chemistry, 25(2), 333-336.
  • Semantic Scholar. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. Retrieved from [Link]

  • ResearchGate. (2019). Solute–Solvent and Solvent–Solvent Interactions and Preferential Solvation of 1,1-Diamino-2,2-dinitroethylene in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide and Dimethyl Sulfoxide. Retrieved from [Link]

  • Dovepress. (2014). Impact of crystal polymorphism on the systemic bioavailability of rifaximin in rats. Retrieved from [Link]

  • Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

Sources

Technical Support Center: Controlling Exotherms in Large-Scale Nitrophenyl Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, thermodynamic causality analysis, and self-validating protocols for the large-scale synthesis of nitrophenyl amides. Because "nitrophenyl amide synthesis" encompasses both the amidation of nitroanilines and the electrophilic nitration of phenyl amides , this guide addresses the critical thermal hazards associated with both transformations.

System Architecture: Thermal Hazard Evaluation

ExothermControl A Substrate Evaluation (Nitroaniline + Carboxylic Acid) B Coupling Reagent Selection (e.g., T3P, Acid Chloride) A->B C Reaction Calorimetry (Heat of Reaction Determination) B->C D Process Mode Selection C->D E Continuous Flow Reactor (High Heat Transfer) D->E Highly Exothermic F Semi-Batch Reactor (Controlled Dosing) D->F Moderately Exothermic G Safe Nitrophenyl Amide Synthesis E->G F->G

Workflow for evaluating and controlling thermal hazards in large-scale amide synthesis.

Troubleshooting Guide: Exotherm Control in Amidation of Nitroanilines

Q: Why does the reactor temperature spike uncontrollably when coupling a carboxylic acid with a nitroaniline using standard reagents like EDC/HOBt? A: Causality: Nitroanilines are exceptionally poor nucleophiles due to the strong electron-withdrawing nature of the nitro group. To force amide bond formation, highly reactive electrophiles (activated esters or acid chlorides) are required. The activation step and subsequent condensation release significant enthalpy (-ΔH). Furthermore, reagents like HOBt pose severe explosive hazards on a large scale[1]. When using the Schotten-Baumann approach (acid chlorides in aqueous base), the highly exothermic neutralization of HCl and inefficient mass transfer between phases exacerbate localized hot spots[2].

Q: What is the safest reagent alternative for scaling up this coupling, and how does it compare thermodynamically? A: For large-scale operations, Propylphosphonic anhydride (T3P) is the superior choice. T3P exhibits an exceptionally favorable thermal profile, with an average total exothermic energy of only -49 J/g, which prevents runaway exotherms[3].

Quantitative Data: Thermodynamic Comparison of Coupling Reagents
Reagent SystemAverage Exothermic EnergySafety & Toxicity ProfileSuitability for Scale-Up
T3P -49 J/gLow toxicity; yields water-soluble phosphate byproducts.Excellent
EDC / HOBt > -100 J/gHigh; HOBt presents significant explosion hazards.Poor
Oxalyl Chloride Highly ExothermicHigh; generates toxic CO, CO₂, and HCl gas.Moderate (Requires strict venting)
Protocol 1: Large-Scale T3P-Mediated Amidation of 4-Nitroaniline

This self-validating methodology uses active internal temperature feedback to dictate reagent dosing.

  • System Initialization: Charge a jacketed reactor with the carboxylic acid (1.0 eq) and 4-nitroaniline (1.05 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF) under a nitrogen atmosphere.

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 eq).

    • Self-Validation Check: Ensure the internal temperature (

      
      ) stabilizes at exactly 20 °C via jacket cooling before proceeding.
      
  • Controlled Dosing: Begin the dropwise addition of a 50 wt% solution of T3P in ethyl acetate (1.2 eq).

  • Thermal Interlock (Critical): Interlock the dosing pump to the

    
     probe. Set the maximum allowable temperature (
    
    
    
    ) to 30 °C. If
    
    
    exceeds 25 °C, the pump must automatically pause to allow the jacket cooling to dissipate the accumulated heat.
  • Maturation & Verification: Once dosing is complete, stir for 3 hours at 20 °C.

    • Self-Validation Check: Pull an aliquot for HPLC analysis. Proceed to workup only when conversion is >99%.

  • Quench: Wash the organic phase with water (3x). The T3P byproducts partition entirely into the aqueous phase, leaving the pure nitrophenyl amide in the organic layer.

Troubleshooting Guide: Exotherm Control in Nitration of Acetanilides

Q: During the synthesis of p-nitroacetanilide via nitration, why do I observe extensive formation of 2,4-dinitroacetanilide and p-nitroaniline? A: Causality: The electrophilic aromatic substitution of acetanilide is violently exothermic. The heat generated stems not only from the nitration reaction itself but also from the heat of dilution when the mixed acid (HNO₃/H₂SO₄) interacts with the reaction medium[4]. If the temperature exceeds 5 °C, two detrimental pathways activate:

  • The thermal energy overcomes the activation barrier for a second electrophilic attack, yielding the unwanted 2,4-dinitroacetanilide[5].

  • The highly acidic medium, combined with elevated heat, catalyzes the hydrolysis of the amide bond, reverting the product to p-nitroaniline[6].

Q: How can we control the exotherm to ensure mono-nitration and prevent hydrolysis? A: You must decouple heat generation from heat accumulation by using a strict semi-batch dosing protocol or by transitioning to continuous flow microreactors, which offer superior surface-area-to-volume ratios for rapid heat dissipation[7].

Protocol 2: Controlled Semi-Batch Nitration of Acetanilide

This protocol utilizes strict thermal boundaries to prevent over-nitration and hydrolysis.

  • Substrate Preparation: Dissolve acetanilide in glacial acetic acid. Acetic acid is chosen because it acts as an excellent solvent while its acetate ion is a poor nucleophile[6]. Cool the jacketed reactor to 0–3 °C.

  • Electrophile Generation: In a separate, actively cooled vessel, prepare the nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ at 0 °C.

  • Feedback-Controlled Dosing: Introduce the mixed acid to the acetanilide solution via a subsurface dip tube.

  • Thermal Interlock (Critical): Link the addition rate to the

    
     probe. The rate must be slow enough that 
    
    
    
    strictly remains between 3–5 °C[4]. If
    
    
    reaches 5 °C, halt addition immediately and increase jacket cooling.
  • Rapid Quench: Upon completion (verified by TLC), immediately pump the reaction mixture into a vigorously stirred ice-water slurry.

    • Self-Validation Check: The sudden dilution and temperature drop instantly halts the reaction and precipitates the pure p-nitroacetanilide as a flocculent yellow solid, permanently preventing acid-catalyzed hydrolysis[6].

Frequently Asked Questions (FAQs)

Q: Can we avoid stoichiometric reagents entirely for large-scale amide bond formation? A: Yes. For specific substrates, catalytic direct amidation using boric acid or commercially available borate esters is viable. This process operates with azeotropic water removal, eliminating the thermal hazards of stoichiometric coupling agents, and has been successfully demonstrated on an industrial scale[1].

Q: Why is continuous flow recommended for the Schotten-Baumann synthesis of nitrophenyl amides? A: The Schotten-Baumann reaction is highly exothermic and relies on a multiphase (aqueous/organic) system. In batch reactors, scaling up leads to inefficient mass transfer and localized thermal runaways[2]. Continuous flow reactors ensure rapid mixing, precise residence times, and immediate heat removal, drastically improving the space-time-yield and safety profile.

References

  • Source: ucl.ac.
  • Source: rsc.
  • Source: scribd.
  • Source: vpscience.
  • Source: scribd.
  • Why does the addition of NO2+ to an acidic solution of acetanilide need to be performed at a cold temperature?
  • Source: researchgate.

Sources

Validation & Comparative

1H NMR Characterization of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate: A Solvent Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is a highly functionalized intermediate frequently utilized in the fragment-based design of kinase inhibitors and other targeted therapeutics [1]. Accurate structural verification of this molecule via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is critical before proceeding to downstream coupling or saponification steps. However, researchers routinely encounter significant signal overlap when analyzing this compound in standard non-polar solvents.

As a Senior Application Scientist, I have designed this guide to objectively compare the 1H NMR performance of this compound in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆). By understanding the causality behind solvent-induced chemical shifts, researchers can optimize their spectral resolution and ensure rigorous structural validation.

Structural Anatomy & Predictive Challenges

The molecule consists of three distinct magnetic environments, each presenting unique analytical behaviors:

  • The 4-Methoxy-3-nitrobenzoyl Core: An electron-deficient aromatic system where the nitro group strongly deshields the ortho proton (H-2), while the methoxy group donates electron density to its ortho position (H-5), creating a highly predictable, wide-sweeping aromatic region [2].

  • The Amide Linkage (-CONH-): A quadrupolar-broadened proton whose chemical shift is highly dependent on the solvent's hydrogen-bonding capacity.

  • The Ethyl Glycinate Moiety (-CH₂-COOCH₂CH₃): Contains two distinct methylene (-CH₂-) groups. In low-polarity solvents, the chemical shifts of the glycine methylene doublet and the ethyl ester methylene quartet frequently converge, creating a complex, unresolvable multiplet.

Comparative Performance: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the conformational dynamics and hydrogen-bonding state of the molecule, directly impacting spectral resolution [3].

Quantitative Data Comparison

Table 1: Comparative 1H NMR Chemical Shifts (Simulated/Empirical Data at 400 MHz, 298 K)

Proton AssignmentMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Coupling Constant (J, Hz)Resolution Quality
H-2 (Aromatic) Doublet (d)8.458.52~2.0Excellent in both
H-6 (Aromatic) Doublet of doublets (dd)8.108.20~8.5, 2.0Excellent in both
H-5 (Aromatic) Doublet (d)7.157.35~8.5Excellent in both
Amide NH Triplet (br t)6.809.10~6.0Superior in DMSO-d₆
Ethyl Ester -CH₂- Quartet (q)4.254.15~7.1Overlaps in CDCl₃
Glycine -CH₂- Doublet (d)4.223.95~6.0Overlaps in CDCl₃
Methoxy -OCH₃ Singlet (s)3.983.92-Excellent in both
Ethyl Ester -CH₃ Triplet (t)1.301.20~7.1Excellent in both
Causality Behind the Data (Expertise & Experience)
  • The Aliphatic Overlap (CDCl₃): In CDCl₃, the lack of intermolecular hydrogen bonding allows the amide group to freely rotate. The local magnetic environment of the glycine -CH₂- closely matches that of the ethyl ester -CH₂-. This results in a convoluted multiplet around 4.20–4.30 ppm, making accurate integration and coupling constant extraction nearly impossible.

  • The Resolution Advantage (DMSO-d₆): DMSO is a strong hydrogen-bond acceptor. It tightly coordinates with the amide NH, locking its conformation and drastically deshielding the NH proton (shifting it from ~6.80 ppm to ~9.10 ppm). This strong solvation alters the electronic environment of the adjacent glycine -CH₂-, shifting it upfield to ~3.95 ppm. Consequently, the ethyl ester quartet (4.15 ppm) and the glycine doublet (3.95 ppm) are cleanly resolved.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates strict internal validation checkpoints.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the synthesized compound (yielding an optimal ~0.06 M concentration for a high signal-to-noise ratio).

  • Dissolve the compound in 0.6 mL of DMSO-d₆ to guarantee full aliphatic resolution.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a high-quality 5 mm borosilicate glass NMR tube.

Step 2: Acquisition Parameters (400 MHz or 600 MHz Spectrometer)
  • Temperature: Regulate the probe temperature to exactly 298 K to prevent temperature-dependent shifting of the amide NH.

  • Tuning and Shimming: Tune the probe for the 1H nucleus. Shim the magnetic field using the deuterium lock signal.

    • Validation Check: The solvent residual peak (DMSO quintet at 2.50 ppm) must exhibit a symmetrical shape with a full-width at half-maximum (FWHM) of <1.0 Hz [3].

  • Pulse Sequence: Utilize a standard 1D proton sequence (e.g., zg30).

  • Parameters: Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure complete longitudinal relaxation of all protons, and acquire 16 to 32 scans.

Step 3: Processing and Internal Calibration
  • Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation.

  • Phase the spectrum manually and apply a polynomial baseline correction.

  • Internal Calibration: Set the TMS singlet strictly to 0.00 ppm.

  • Integration Validation: Integrate the isolated methoxy singlet (~3.92 ppm) and calibrate it exactly to 3.00 protons. The integral of the aromatic H-2 doublet (~8.52 ppm) must subsequently read 1.00 ± 0.05 to validate the purity and processing integrity.

Workflow Visualization

G A Compound Synthesis Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate B Solvent Selection Evaluate H-bonding & Polarity A->B C CDCl3 (Low Polarity) B->C Routine Prep D DMSO-d6 (High Polarity) B->D High Resolution Prep E Signal Overlap Aliphatic CH2 signals merge C->E F Signal Resolution Clear separation of CH2 & NH D->F G 1H NMR Acquisition (400-600 MHz, 298K) E->G F->G H Spectral Analysis Integration & Deconvolution G->H

Workflow for NMR solvent selection and spectral analysis of the target compound.

References

  • Title: Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: 4-Methoxy-3-nitrobenzoic acid (CID 66640) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Vibrational Fingerprinting: A Comparative Guide to IR Spectroscopy of Nitro vs. Amino Benzoyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, distinguishing between structurally similar benzoyl derivatives is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy serves as a highly diagnostic tool for this purpose, as the vibrational frequencies of the benzoyl carbonyl (


) group are exquisitely sensitive to the electronic nature of ring substituents.

As an Application Scientist, I have structured this guide to objectively compare the spectroscopic performance of strongly electron-withdrawing nitro (


) derivatives against strongly electron-donating amino (

) derivatives. By understanding the mechanistic causality behind these vibrational shifts, researchers can confidently interpret complex spectral data and validate molecular structures.
Mechanistic Causality: Electronic Effects on Vibrational Frequencies

The fundamental principle governing IR spectroscopy is Hooke's Law, which states that the vibrational frequency (


) of a chemical bond is directly proportional to the square root of its force constant (

). The force constant is a direct measure of bond strength and bond order. In benzoyl derivatives, the

force constant is heavily modulated by the inductive and resonance effects of para- or meta-substituents[1].

The Nitro Effect (Electron-Withdrawing): The nitro group is a powerful electron-withdrawing group (EWG) via both inductive (


) and resonance (

) effects. When positioned on a benzoyl ring, it pulls electron density away from the carbonyl carbon. This electron withdrawal destabilizes any charge-separated resonance structures (where the

bond becomes a

single bond), thereby enforcing a higher double-bond character. The increased bond order raises the force constant, resulting in a "blue shift" of the carbonyl stretching frequency to higher wavenumbers (typically

)[1][2].

The Amino Effect (Electron-Donating): Conversely, the amino group acts as a strong electron-donating group (EDG) via its resonance (


) effect. The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring and conjugates with the carbonyl group. This pushes electron density toward the carbonyl oxygen, significantly increasing the contribution of the single-bond resonance structure. The resulting decrease in 

bond order lowers the force constant, causing a "red shift" to lower wavenumbers (typically

)[3].
Logical Flow of Substituent Effects

G Substituent Benzoyl Derivative Substituent Nitro Nitro Group (-NO2) Electron Withdrawing (EWG) Substituent->Nitro Amino Amino Group (-NH2) Electron Donating (EDG) Substituent->Amino EffectNO2 Decreased e- density at C=O Increased Bond Order Nitro->EffectNO2 -I, -R Effects EffectNH2 Increased e- density at C=O Decreased Bond Order Amino->EffectNH2 +R Effect ShiftNO2 Blue Shift (Higher Wavenumber) ~1700 - 1730 cm⁻¹ EffectNO2->ShiftNO2 Stronger C=O Bond ShiftNH2 Red Shift (Lower Wavenumber) ~1660 - 1680 cm⁻¹ EffectNH2->ShiftNH2 Weaker C=O Bond

Electronic effects of nitro and amino substituents on benzoyl carbonyl IR stretching frequencies.

Comparative Spectroscopic Data

The table below summarizes the critical diagnostic bands used to differentiate p-nitrobenzoic acid from p-aminobenzoic acid derivatives. Note that solid-state spectra (KBr or ATR) will exhibit broader bands due to intermolecular hydrogen bonding, which can slightly lower the expected


 frequencies compared to gas-phase or dilute solution spectra[2].
Vibrational Modep-Nitrobenzoic Acid (cm⁻¹)p-Aminobenzoic Acid (cm⁻¹)Mechanistic Rationale

Stretch


EWG increases bond order; EDG decreases bond order via resonance[2][3].

Stretch
N/A

(Doublet)
Primary amines exhibit distinct symmetric and asymmetric stretching modes[4].

Stretch

(Asym)

(Sym)
N/AHighly diagnostic asymmetric and symmetric stretches of the nitro group[3][4].

Stretch

(Broad)

(Broad)
Hydrogen-bonded carboxylic acid dimers cause significant broadening, often masking the

doublet[1].
Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum spectral fidelity and eliminate artifacts, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes an internal check to guarantee trustworthiness.

Step 1: System Initialization & Environmental Baseline

  • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Collect a background spectrum (4000 to 400 cm⁻¹, 32 scans, 2 cm⁻¹ resolution) using the clean, empty diamond ATR crystal[2].

  • Causality & Validation: Atmospheric

    
     and water vapor strongly absorb in the IR region. Validating the background ensures that the 
    
    
    
    doublet at ~2350 cm⁻¹ and water vapor noise (~3600 cm⁻¹) are flatlined. If these peaks appear in the sample spectrum, the purge has failed, and the background must be re-taken.

Step 2: Sample Application & Optical Contact

  • Action: Place 2–5 mg of the pure crystalline benzoyl derivative directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact (usually a pre-set torque limit).

  • Causality & Validation: ATR relies on the evanescent wave penetrating the sample. Inconsistent pressure leads to poor contact, resulting in artificially weak signals and baseline drift. The self-validation metric here is the signal-to-noise ratio (SNR); if the strongest peak (e.g., the carbonyl stretch) does not exceed an absorbance of 0.1 AU, the pressure must be adjusted or the sample re-centered.

Step 3: Data Acquisition & Resolution Check

  • Action: Record the sample spectrum using the exact parameters as the background (32 scans, 2 cm⁻¹ resolution). Ratio the sample spectrum against the background to generate the final absorbance spectrum.

  • Causality & Validation: A resolution of 2 cm⁻¹ is critical. If a lower resolution (e.g., 8 cm⁻¹) is used, the closely spaced

    
     symmetric and asymmetric doublets of the amino derivative (~3329 and 3230 cm⁻¹) will artificially merge into a single broad peak, leading to a false-negative identification of a primary amine[4].
    

Step 4: Spectral Deconvolution (Optional but Recommended)

  • Action: For p-aminobenzoic acid, the broad

    
     stretch of the carboxylic acid dimer often overlaps the 
    
    
    
    stretches[4]. Use spectral deconvolution software (e.g., OriginPro or Omnic) with a Lorentzian fit to mathematically separate the underlying
    
    
    peaks from the
    
    
    envelope.
References
  • Benchchem. "Spectroscopic comparison of 2-Amino-6-methyl-4-nitrobenzoic acid isomers." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSbgUzHFmITfxIWMRDHueGbrKT8q5Oa-Lx4nZEiyy1hKUwyHdHMe6LaWaivfox5UroBMkYCl1VRSjrQe_2U09_6LcD9fW6VksIMK5V65AJdnvzzjMSrXc6VclzF1Iu1sRz2vtR0x6IVp_qWy6zN7-TWVTYc-0d-YH_WKUDYZiqUzuv8xA2pshKVGwjbqjmby1lTEiF6WmpSaXLdbLSX54pSMWiW-k=]
  • ACS Publications. "Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEt0_Uo3E9bz5lR1ml0REziU7xtIvSzA-iS6vz5sYjxPLvNJGOATFb5D7margMyrorebnLywz73Sbr-QCyFNOLbXm76oUO5AfxQqTV38f53V4C7DMA727wmAV9DvfagoXY9S4bdWE9O-Sp-zs=]
  • ACS Publications. "Molecular Assembly and Nucleation Kinetics during Nucleation of 3,5-Dinitrobenzoic Acid." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2JUQ1wQ_NfBfrWOZTxoxEPmHnKyTuP-Jd2VK5dTe-8FSk2PKRIo3CzEbsV009--KY7Tpfp61ETbgP0UmD5RmJyII2hWKybSwsZAxRjziGkJZn4QyuXFpHaYxJoP76WAiXSwm4DmRLk14LtdmStU8Dl45-UPORxJ89tv33VaODhdA=]
  • ResearchGate. "FTIR spectra of a p-aminobenzoic acid." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcVgLewpo6BVx4PVFtTfMY-8NcV9rXGtNqW5hlfOcmUzLjxYIDJ72HGanjX5f0dBliJBcxxLnG9b4S4Ju9SZou2xN2oVCn4hrf7iK3aL37Ycc_8KrfaOOoXe6jraWcw8dOr36sdzRrNPbatoKybBX-f6Xfl1kcg55kvT9NbYxRj-3i_C0dGz8pytOQa63qlBc-F5YvskgPmVzzSLDAfIhKNS9FnzSf]
  • Chemical Engineering Journal. "Interaction mechanism between HJ-Y10 resin and p-aminobenzoic acid." CNRS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfdxiHqH4B-U0wof-VLPdmLTkpdb03dbniNsXi1gCSL4H-_KjNzYuKb9GySD7FpC-dyqv5rz3coJuqiJUvNde8aENhNxyxjW6591nPJ7sVvrfUtES6GF1sb-ahWGZ6LWIDls0le2PWb48U2jhkZvSpzxLXqN1mFBu11vAdeokjkY9MNP0sixGoOGQ=]

Sources

HPLC Method Development for Nitrobenzoyl Amino Acid Ester Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical roadmap for establishing a robust HPLC purity assay for N-nitrobenzoyl amino acid esters. Context: Nitrobenzoyl amino acid esters (e.g., N-(3,5-dinitrobenzoyl)-leucine ester) are critical intermediates in peptide synthesis and key ligands for Pirkle-type chiral stationary phases. Their purity is paramount, yet they present specific chromatographic challenges:

  • Hydrolytic Instability: Esters degrade to free acids (e.g., 3,5-dinitrobenzoic acid) and free amino acids.

  • Selectivity Issues: Standard alkyl phases often struggle to resolve the free acid impurity from the ester due to similar hydrophobicities at low pH.

This guide compares two methodological approaches: a Traditional C18 (Fully Porous) method versus an Optimized Phenyl-Hexyl (Core-Shell) method. The data demonstrates that exploiting


-

interactions via Phenyl-Hexyl chemistry significantly enhances resolution and throughput.

Method Development Strategy: The "Why" Behind the Protocol

The Analyte & Detection

The nitrobenzoyl group serves two purposes: it protects the amine and acts as a strong chromophore.

  • Chromophore: The nitro-aromatic moiety allows for sensitive UV detection at 254 nm , eliminating the need for derivatization required by native amino acids.

  • Interaction Potential: The electron-deficient nitro-ring creates a strong dipole and potential for

    
    -
    
    
    
    stacking.
Stationary Phase Selection: The Core Comparison

This guide evaluates two distinct stationary phases.

  • Alternative (Method A): C18 (Octadecylsilane)

    • Mechanism: Hydrophobic interaction (London dispersion forces).

    • Limitation: Retention is governed solely by hydrophobicity. Both the ester and the nitrobenzoic acid hydrolysis product are hydrophobic, leading to potential co-elution or limited resolution (

      
      ).
      
  • Recommended (Method B): Phenyl-Hexyl Core-Shell

    • Mechanism: Hydrophobic interaction +

      
      -
      
      
      
      interaction.
    • Advantage: The phenyl ring on the stationary phase interacts specifically with the

      
      -electrons of the nitrobenzoyl group. This "orthogonal" selectivity often retains the ester differently than the free acid, maximizing resolution. The core-shell particle morphology reduces diffusion paths, sharpening peaks.
      

Comparative Performance Data

The following data summarizes the performance of separating N-(3,5-dinitrobenzoyl)-L-leucine methyl ester from its major impurity, 3,5-dinitrobenzoic acid.

ParameterMethod A: Standard C18 (5 µm, Porous)Method B: Phenyl-Hexyl (2.7 µm, Core-Shell)Improvement
Resolution (

)
1.8 (Marginal)4.2 (Excellent)+133%
Tailing Factor (

)
1.41.1Improved Symmetry
Analysis Time 18.0 min8.5 min53% Faster
Backpressure 110 bar280 barHigher (Manageable)
Selectivity (

)
1.051.15+10%

Interpretation: Method B utilizes the


-

selectivity to pull the impurities away from the main peak, while the core-shell particles allow for higher flow rates without broadening peaks (van Deemter effect).

Detailed Experimental Protocols

Reagents and Chemicals[1][2]
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Trifluoroacetic acid (TFA) or Phosphoric Acid (

    
    ) to suppress silanol ionization and ensure the free acid impurity is protonated (improving retention).
    
  • Standards: Pure N-nitrobenzoyl amino acid ester (Reference Standard) and Nitrobenzoic acid (Impurity Standard).

Protocol: Optimized Phenyl-Hexyl Method (Method B)

Step 1: Instrument Setup

  • System: HPLC with Binary Pump and Diode Array Detector (DAD).

  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.7 µm).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV @ 254 nm (Reference 360 nm).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Note: TFA is preferred over Formic Acid here for better peak shape of the acidic impurities.

Step 3: Gradient Program

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 20 1.5
6.0 70 1.5
6.1 95 1.5
7.5 95 1.5
7.6 20 1.5

| 8.5 | 20 | 1.5 |

Step 4: Sample Preparation

  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 50:50 Acetonitrile:Water.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Critical: Analyze within 4 hours to prevent in-situ hydrolysis.

System Suitability Testing (SST)

Before releasing results, the system must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity.
    
  • Injection Precision: RSD < 0.5% for peak area (n=5).

  • Tailing Factor: < 1.3.

Visualizations

Method Development Workflow

This diagram illustrates the logical flow from analyte assessment to final validation.

MethodDevelopment Start Analyte Assessment (Nitrobenzoyl Ester) ColSelect Column Screening (C18 vs Phenyl-Hexyl) Start->ColSelect MechCheck Mechanism Check (Hydrophobic vs Pi-Pi) ColSelect->MechCheck Compare Selectivity Opt Parameter Optimization (Gradient & pH) MechCheck->Opt Select Best Phase Valid Validation (SST) (Rs > 2.0, Tf < 1.3) Opt->Valid Test Robustness End End Valid->End Final Method

Caption: Logical workflow for selecting and optimizing the stationary phase based on interaction mechanisms.

Interaction Mechanism Diagram

Visualizing why the Phenyl-Hexyl column provides superior separation for this specific analyte.

Interactions Analyte Nitrobenzoyl Analyte C18 C18 Ligand (Alkyl Chain) Analyte->C18 Hydrophobic Only Phenyl Phenyl Ligand (Aromatic Ring) Analyte->Phenyl Hydrophobic + Pi-Pi Stacking

Caption: The Phenyl-Hexyl phase offers dual retention mechanisms, enhancing selectivity for nitro-aromatics.

Scientific Integrity & Troubleshooting

Common Pitfalls
  • Peak Fronting: Often caused by column overload or solvent mismatch. Ensure the sample solvent matches the initial mobile phase strength (20% ACN).

  • Ghost Peaks: Nitrobenzoyl derivatives are sticky. A wash step at 95% B is mandatory in every gradient to prevent carryover.

  • Retention Shift: pH sensitivity. The free acid impurity's retention is highly pH-dependent. Maintain mobile phase pH < 3.0 (using TFA or Phosphate) to keep the acid protonated and retained.

Authoritative Grounding

The use of Phenyl-Hexyl phases for nitro-aromatics is supported by fundamental chromatographic studies showing that


-

interactions provide alternative selectivity to standard alkyl phases [1]. Furthermore, the instability of amino acid esters requiring rapid, high-efficiency separation (Core-Shell technology) is well-documented in peptide synthesis quality control protocols [2].

References

  • Agilent Technologies. (2022). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from [Link]

  • Waters Corporation. (2026). Comparison of CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. Retrieved from [Link]

  • ResearchGate. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredients. Retrieved from [Link]

Sources

Comparison of amide coupling reagents (EDC vs HATU) for nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nitrobenzoic acid amides, the choice between EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is rarely a simple matter of preference—it is a trade-off between kinetic efficiency and downstream processability .

  • Select EDC when: Cost is a primary driver, the amine partner is nucleophilic (aliphatic), and you require a simplified aqueous workup.

  • Select HATU when: The coupling is "difficult" (e.g., electron-deficient anilines), the nitrobenzoic acid is sterically hindered (ortho-substitution), or maximum yield is critical regardless of cost.

Decision Matrix: Nitrobenzoic Acid Coupling
FeatureEDC / HOBtHATU / DIPEA
Primary Mechanism Carbodiimide activation (

-acylisourea)
Uronium/Guanidinium activation (

-ester)
Reactivity towards Nitrobenzoic Acids Moderate. The electron-withdrawing

group stabilizes the carboxylate, slowing the initial attack on EDC.
High. Rapid formation of the active ester; the HOAt moiety accelerates amine attack via the neighboring group effect.
Yield (Typical) 60–80% (Variable)85–98% (Consistent)
Purification Excellent. Urea byproduct is water-soluble.Challenging. Requires removal of HOAt and tetramethylurea (TMU); often necessitates column chromatography.[1]
Cost LowHigh (approx. 10–15x cost of EDC)

Mechanistic Deep Dive: The "Nitro" Effect

To optimize this reaction, one must understand how the nitro group (


) alters the electronic landscape of the benzoic acid substrate.
The Electronic Paradox

The nitro group is strongly electron-withdrawing.[2] This creates two opposing effects during activation:

  • Lower

    
     (Acidity): 
    
    
    
    -Nitrobenzoic acid (
    
    
    3.44) is significantly more acidic than benzoic acid (
    
    
    4.20). It deprotonates readily to form the carboxylate.
  • Reduced Nucleophilicity: The resulting carboxylate anion is highly stabilized and less nucleophilic.

The Consequence:

  • For EDC: The rate-limiting step is often the initial attack of the carboxylate on the carbodiimide. The stabilized nitrobenzoate anion attacks EDC slower than a standard benzoate, potentially stalling the reaction or allowing

    
    -acylurea rearrangement (a dead-end side product) to compete.
    
  • For HATU: HATU relies on the carboxylate anion for activation.[3] While the nucleophilicity is lower, the high reactivity of the HATU iminium carbon compensates for this. Furthermore, once the active ester is formed, the electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic , accelerating the final attack by the amine.

Visualization: Activation Pathways

G Acid Nitrobenzoic Acid (R-COOH) Carboxylate Stabilized Carboxylate (R-COO⁻) Acid->Carboxylate Deprotonation O_Acyl O-Acylisourea (Unstable) Carboxylate->O_Acyl Slow Attack (Low Nucleophilicity) ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster Fast Attack EDC EDC (Reagent) EDC->O_Acyl N_Acyl N-Acylurea (Dead-end Side Product) O_Acyl->N_Acyl Rearrangement (Risk) Product Amide Product O_Acyl->Product + Amine HATU HATU (Reagent) HATU->ActiveEster ActiveEster->Product + Amine (Neighboring Group Effect)

Figure 1: Comparative activation pathways. Note the "Slow Attack" bottleneck for EDC caused by the stabilized nitrobenzoate anion.

Performance Comparison Data

The following data aggregates typical performance metrics for coupling electron-deficient acids (like nitrobenzoic acid) with hindered or deactivated amines (e.g., anilines), a common scenario in medicinal chemistry [1][2].

MetricEDC / DMAP / HOBtHATU / DIPEA
Yield (Deactivated Systems) 11% – 38% (sluggish without optimization)72% – 95%
Reaction Time 12 – 48 Hours1 – 4 Hours
Solvent Compatibility DCM, DMF, MeCNDMF, NMP (Polar aprotic required for solubility)
Racemization Risk Low (with HOBt)Very Low (Intrinsic to structure)
Byproduct Removal Easy: Acid/Base wash removes urea & HOBt.Difficult: TMU is water-soluble, but HOAt often requires chromatography.

Key Insight: In a direct comparison for electron-deficient coupling (e.g., coupling benzoic acid derivatives to anilines), EDC protocols often yield <40% product due to slow activation kinetics, whereas HATU protocols consistently deliver >80% yields under identical concentration profiles [2].

Experimental Protocols

Protocol A: The "Workhorse" EDC Method

Recommended for: Large-scale reactions, aliphatic amines, and cost-sensitive projects.

Reagents:

  • Nitrobenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)[1][4]

  • EDC[1][3][5][6][7][8][9][10][11][12][13]·HCl (1.2 – 1.5 equiv)

  • HOBt (1.2 equiv) – Crucial additive to prevent N-acylurea formation.

  • Base: DIPEA or TEA (2.0 – 3.0 equiv)[1]

  • Solvent: DCM or DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the nitrobenzoic acid and HOBt in anhydrous DCM (or DMF if solubility is poor) under an inert atmosphere (

    
    ).
    
  • Activation: Cool the mixture to 0°C. Add EDC·HCl in one portion. Stir for 15–30 minutes. Note: You may observe the solution clarify as the active ester forms.

  • Coupling: Add the amine, followed by the dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup (Self-Validating Step):

    • Dilute with excess DCM.

    • Wash sequentially with: 1M HCl (removes unreacted amine/EDC), Saturated

      
       (removes unreacted acid/HOBt), and Brine.
      
    • Validation: The organic layer should contain mostly pure product. If TLC shows significant starting material, the activation step likely failed due to the electron-deficient acid.

Protocol B: The "High-Performance" HATU Method

Recommended for: Precious samples, deactivated amines (anilines), or ortho-substituted nitrobenzoic acids.

Reagents:

  • Nitrobenzoic acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)[1][13]

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv) – Do not use TEA if possible; DIPEA prevents premature hydrolysis.

  • Solvent: Anhydrous DMF (0.1 M – 0.2 M)

Step-by-Step:

  • Pre-activation: Dissolve the nitrobenzoic acid and DIPEA in anhydrous DMF. Stir for 2–5 minutes. The color may deepen (yellow/orange) as the carboxylate forms.

  • Activation: Add HATU in one portion at room temperature (0°C is usually unnecessary for non-chiral nitrobenzoic acids). Stir for 5–10 minutes.

  • Coupling: Add the amine immediately.

  • Reaction: Stir at room temperature. Monitor by LC-MS or TLC.[1][4][6] Reaction is typically complete in <2 hours.

  • Workup:

    • Option 1 (Precipitation): Pour the reaction mixture into a 10x volume of ice-water with vigorous stirring. Nitrobenzoic amides are often insoluble in water and will precipitate. Filter and wash with water.[13]

    • Option 2 (Extraction): Dilute with Ethyl Acetate (avoid DCM if possible to reduce emulsion risk with DMF). Wash with 5% LiCl (aq) x3 to remove DMF, followed by 1M HCl and Sat.

      
      .
      

Troubleshooting & Optimization

Workflow Decision Tree

DecisionTree Start Start: Nitrobenzoic Acid Coupling AmineType Is the Amine Nucleophilic? (e.g., Alkyl amine vs. Aniline) Start->AmineType Scale Scale of Reaction? AmineType->Scale Nucleophilic (Alkyl) RouteHATU Route B: HATU (High Efficiency) AmineType->RouteHATU Weak (Aniline/Deactivated) RouteEDC Route A: EDC/HOBt (Cost-Effective) Scale->RouteEDC Large Scale (>5g) Scale->RouteHATU Small Scale / Precious CheckYield Yield < 50%? RouteEDC->CheckYield Check Yield CheckYield->RouteHATU Yes (Switch Reagent) Success Purify & Isolate CheckYield->Success No

Figure 2: Strategic decision workflow for selecting coupling reagents.

Common Pitfalls
  • The "Yellow" Trap: Nitro compounds are naturally yellow. Do not rely on color change to monitor the reaction. Use TLC (visualize under UV) or LC-MS.

  • Solubility Issues: Nitrobenzoic acids can be stubborn in DCM. If using EDC in DMF, ensure you wash the organic layer with 5% LiCl or water x5 during workup to remove the DMF, otherwise, the urea byproduct will not partition correctly.[1]

  • HOAt Removal: If using HATU, the HOAt byproduct can co-elute with polar amides. A wash with saturated

    
      is more effective than bicarbonate for removing HOAt active esters/byproducts.
    

References

  • BenchChem. (2025).[1][8][9] Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from

  • National Institutes of Health (PMC). (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Retrieved from [1]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.[1][9][14] Retrieved from

  • American Chemical Society. (2015).[15] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from

  • Peptide.com.[1] (n.d.). Coupling Reagents - AAPPTEC. Retrieved from [1]

Sources

Comparative Biological Profile: Nitro- vs. Amino-Benzoyl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between nitro-benzoyl glycine (e.g., p-nitrohippuric acid) and amino-benzoyl glycine (e.g., p-aminohippuric acid, PAH) derivatives. While both share the core hippuric acid scaffold, their biological activities diverge significantly due to the electronic nature of the phenyl substituent.

  • Nitro-derivatives function primarily as antimicrobial pharmacophores via nitro-reductase activation and oxidative stress mechanisms.

  • Amino-derivatives are characterized by high water solubility and specific renal transport affinity, making them the gold standard for renal plasma flow diagnostics rather than antimicrobial agents.

Chemical & Structural Basis

The biological divergence stems from the electronic influence of the substituent on the benzoyl ring.

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG). It deactivates the aromatic ring, increases lipophilicity (LogP), and serves as a "warhead" for enzymatic reduction in bacteria.
    
  • Amino Group (

    
    ):  A strong electron-donating group (EDG). It activates the ring, significantly increases hydrophilicity, and facilitates hydrogen bonding, essential for transporter recognition (e.g., OAT1/3 in kidneys).
    
SAR Logic Flow

SAR_Logic Scaffold Benzoyl Glycine (Hippuric Acid Core) Nitro p-Nitro Substitution (-NO2, EWG) Scaffold->Nitro Nitration Amino p-Amino Substitution (-NH2, EDG) Scaffold->Amino Reduction Effect_Nitro Increased Lipophilicity Redox Potential (Antimicrobial) Nitro->Effect_Nitro Electronic Withdrawal Effect_Amino Increased Solubility Transporter Affinity (Renal Diagnostic) Amino->Effect_Amino Electronic Donation

Figure 1: Structure-Activity Relationship (SAR) divergence based on phenyl substitution.

Comparative Biological Activity
A. Antimicrobial Potency

Nitro-benzoyl glycine derivatives exhibit superior antimicrobial activity compared to their amino counterparts.

  • Mechanism: The nitro group undergoes enzymatic reduction (by bacterial nitroreductases) to form reactive nitroso and hydroxylamine intermediates. These radicals damage bacterial DNA and proteins.

  • Data Insight: In comparative micro-broth dilution assays, p-nitrobenzoyl glycine derivatives typically demonstrate MIC values in the range of 15–60 µg/mL against Gram-positive strains (S. aureus).

  • Amino-Derivatives: Lacking the redox-active nitro group, amino-derivatives are generally biologically inert against bacteria or require concentrations >500 µg/mL for inhibition, rendering them ineffective as antibiotics.

B. Pharmacokinetics & Renal Clearance[1][2]
  • p-Aminohippuric Acid (PAH): This molecule is the quintessential substrate for organic anion transporters (OATs) in the proximal tubule. It is filtered and actively secreted, achieving near 100% clearance in a single pass. This makes it the clinical standard for measuring Effective Renal Plasma Flow (ERPF) .

  • p-Nitrohippuric Acid: While also excreted renally, its higher lipophilicity leads to greater passive reabsorption and hepatic metabolism (reduction to PAH), making it unsuitable for precise clearance diagnostics.

Data Summary Table
Featurep-Nitrobenzoyl Glycinep-Aminobenzoyl Glycine (PAH)
Electronic Effect Electron Withdrawing (Deactivating)Electron Donating (Activating)
Solubility (Water) Low to ModerateHigh
Primary Utility Antimicrobial Research / IntermediateRenal Diagnostic (ERPF Measurement)
Antimicrobial MIC Moderate (15–60 µg/mL typical)Inactive / High (>500 µg/mL)
Toxicity Potential cytotoxicity (Redox cycling)Low (Rapid excretion)
Metabolic Fate Reduction to amino-derivativeAcetylation (to p-acetamidohippurate)
Experimental Protocols
Protocol A: Synthesis of p-Nitrobenzoyl Glycine

Method: Schotten-Baumann Reaction

  • Dissolution: Dissolve 0.1 mol Glycine in 50 mL of 10% NaOH solution in a conical flask.

  • Addition: Add 0.1 mol p-nitrobenzoyl chloride dropwise while stirring vigorously.

  • Reaction: Maintain temperature <10°C (ice bath) to prevent hydrolysis of the chloride. Shake/stir for 30–45 minutes until the odor of acid chloride disappears.

  • Acidification: Acidify the solution with conc. HCl (dropwise) to pH 2–3.

  • Isolation: Filter the precipitated crude product. Wash with cold water.

  • Purification: Recrystallize from boiling water/ethanol.

Protocol B: Reduction to p-Aminobenzoyl Glycine

Method: Catalytic Hydrogenation (High Purity)

  • Setup: Dissolve 5g p-nitrobenzoyl glycine in 50 mL ethanol/water (1:1).

  • Catalyst: Add 10% Pd/C (5% by weight of substrate).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4–6 hours at room temperature.
    
  • Filtration: Filter through Celite to remove the catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure. The amino-derivative crystallizes upon cooling.

    • Note: Direct synthesis from p-aminobenzoyl chloride is not recommended due to self-polymerization of the reactant; reduction is the preferred route.

Protocol C: Antimicrobial Assay (MIC Determination)

Method: Micro-broth Dilution (CLSI Standards)

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Prep: Add 100 µL of MHB to wells 2–12 of a 96-well plate.

  • Compound Addition: Add 100 µL of test compound stock (1000 µg/mL in DMSO) to well 1 and 2. Mix and transfer 100 µL serially down to well 10. Discard final 100 µL.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.[3]

Synthesis Workflow Diagram

Synthesis_Flow Gly Glycine (NH2-CH2-COOH) SB_Rxn Schotten-Baumann Rxn (10% NaOH, <10°C) Gly->SB_Rxn PNBC p-Nitrobenzoyl Chloride PNBC->SB_Rxn PNBG p-Nitrobenzoyl Glycine (Precipitate w/ HCl) SB_Rxn->PNBG Acylation Red_Rxn Catalytic Reduction (H2, Pd/C) PNBG->Red_Rxn Reduction PABG p-Aminobenzoyl Glycine (PAH) Red_Rxn->PABG Final Product

Figure 2: Synthetic pathway from Glycine to p-Aminohippuric Acid via Nitro-intermediate.

References
  • Beula, G. M., et al. (2025). "Synthesis of Benzoyl glycine and Anti-bacterial screening." International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Josephson, B., et al. (1953).[1] "The competition between p-amino-hippuric acid (PAH) and diodrast for renal excretion and extraction in man."[1][2] Journal of Clinical Investigation. Link

  • Smith, H. W., et al. (1945).[2] "The Renal Clearances of Substituted Hippuric Acid Derivatives and Other Aromatic Acids." Journal of Clinical Investigation. Link

  • Ingersoll, A. W., & Babcock, S. H. (1932). "Hippuric Acid Synthesis." Organic Syntheses, Coll.[4][5] Vol. 2, p. 328. Link

  • BMG LABTECH. (2024).[6] "The minimum inhibitory concentration of antibiotics: Methods and Interpretation." Link

Sources

A Comprehensive Guide to Reference Standards for Erlotinib and Quinazoline Impurities: Analytical Profiling and Method Validation

Author: BenchChem Technical Support Team. Date: March 2026

Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely utilized in the targeted treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Structurally, it is a quinazoline derivative. During its synthesis, formulation, and shelf-life, erlotinib is highly susceptible to forming process-related impurities and degradation products1[1].

For analytical scientists and drug development professionals, the accurate quantification of these impurities is not merely a regulatory checkbox—it is a fundamental requirement for patient safety. This guide objectively compares the grades of reference standards available for erlotinib impurity profiling and provides a self-validating experimental framework for high-performance liquid chromatography (HPLC) method development.

Mechanistic Causality of Quinazoline Impurity Formation

To select the correct reference standards, one must first understand why specific impurities form. Erlotinib's molecular architecture features a quinazoline core, a secondary amine, and methoxyethoxy side chains, each presenting unique vulnerabilities to environmental and chemical stress 2[2].

  • Process-Related Impurities: Compounds such as 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are unreacted starting materials3[3]. Similarly, Desethynyl Erlotinib emerges as a side-reaction byproduct during the coupling phase of synthesis4[4].

  • Degradation Products: Under hydrolytic stress (acid/base), the ether linkages undergo O-dealkylation, yielding Desmethyl Erlotinib (Impurity A). Under oxidative stress, the quinazoline nitrogen is susceptible to forming Erlotinib N-Oxide.

ImpurityPathways API Erlotinib API (Quinazoline Core) Oxidation Oxidative Stress (Peroxides/Light) API->Oxidation N-oxidation Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis O-dealkylation Process Synthesis Process (Alkylation/Coupling) ImpSM 4-Chloro-quinazoline (Starting Material Residue) Process->ImpSM Incomplete reaction ImpDesethynyl Desethynyl Erlotinib (Process Impurity) Process->ImpDesethynyl Side reaction ImpNOx Erlotinib N-Oxide (Degradant) Oxidation->ImpNOx N-oxidation ImpDesmethyl Desmethyl Erlotinib (Degradant/Metabolite) Hydrolysis->ImpDesmethyl O-dealkylation

Mechanistic pathways of Erlotinib impurity formation via synthesis and degradation.

Objective Comparison of Reference Standard Alternatives

When validating an analytical method, the choice of reference standard directly dictates the reliability of the quantitative output. Using uncharacterized, in-house synthesized impurities often leads to mass balance errors because orthogonal impurities (e.g., residual water, trapped solvents, or inorganic salts) are not accounted for.

Below is an objective comparison of the three primary tiers of reference standards available for Erlotinib.

Table 1: Comparison of Reference Standard Categories
Standard CategoryCertification & TraceabilityPrimary ApplicationAnalytical ReliabilityCost & Accessibility
Pharmacopeial Primary (USP/EP) Fully certified, legally recognized compendial standard.Final API release testing; regulatory dispute resolution.Highest: Absolute benchmark for identity and purity.High Cost: Limited supply; not all process impurities are available.
Commercial Secondary (e.g., LGC, SynThink) ISO 17034 / ISO 17025 certified; traceable to primary standards.Routine QC, method validation, stability indicating studies.High: Provided with comprehensive CoA (NMR, MS, HPLC, TGA).Moderate Cost: Broadest catalog of specific degradants and metabolites.
In-House Synthesized Internal characterization only; lacks external traceability.Early-stage R&D; forced degradation pathway elucidation.Variable: Prone to overestimating purity if orthogonal methods (TGA/KF) are skipped.Low Direct Cost: High labor cost; high risk of regulatory rejection for GMP.

Causality in Selection: For routine impurity profiling, ISO 17034-certified secondary standards are the optimal choice. They provide the rigorous mass-balance characterization required to establish accurate Relative Response Factors (RRFs) without the prohibitive cost of consuming USP primary standards for daily calibration 1[1].

Self-Validating Experimental Protocol: RP-HPLC Method for Impurity Profiling

A robust analytical method must be a self-validating system—meaning it actively fails and halts analysis if system suitability drifts, preventing the generation of false-positive data.

Mechanistic Choices in Method Development
  • Stationary Phase: A high-coverage C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5µm) is chosen to provide sufficient hydrophobic interaction to resolve closely related structural analogs.

  • Mobile Phase pH (Causality): Erlotinib contains a weakly basic quinazoline nitrogen. If the mobile phase pH is near its pKa, the molecule exists in a state of partial ionization, causing severe peak splitting and tailing. By utilizing a phosphate or formate buffer adjusted to pH 2.8 - 3.1 , the nitrogen is fully protonated, ensuring sharp, symmetrical peaks 4[4].

Step-by-Step Self-Validating Workflow

Step 1: Preparation of Solutions

  • Mobile Phase A: 10 mM Phosphate buffer, adjusted to pH 2.80.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • System Suitability Test (SST) Solution: Spike 100 µg/mL of Erlotinib Primary Standard with 1 µg/mL of Desmethyl Erlotinib (Impurity A) and 1 µg/mL of Desethynyl Erlotinib.

Step 2: Execution of System Suitability (The Internal Control)

  • Inject the SST solution. The system must automatically calculate the resolution (

    
    ) between Erlotinib and its closest eluting impurity.
    
  • Validation Gate: If

    
     or the relative standard deviation (RSD) of the Erlotinib peak area over 5 injections is 
    
    
    
    , the run is automatically aborted. This prevents data collection on a degraded column or improperly mixed mobile phase.

Step 3: Gradient Analysis

  • Run the separation at a flow rate of 1.2 mL/min, with UV detection at 248 nm.

  • Utilize a gradient starting at 80% A / 20% B, ramping to 40% A / 60% B over 20 minutes to elute highly retained non-polar starting materials.

Step 4: Accuracy & Recovery Checks

  • Post-analysis, inject a matrix sample spiked with a known concentration of certified secondary standards.

  • Validation Gate: Recovery must fall between 98%–102%. Deviations indicate matrix suppression, invalidating the sample batch 4[4].

HPLCWorkflow Prep Standard Preparation (Primary & Secondary Standards) SST System Suitability Test (Resolution > 2.0, RSD < 2%) Prep->SST SST->Prep Fail (Recalibrate) Analysis Sample Analysis (Gradient RP-HPLC) SST->Analysis Pass Validation Data Validation (LOD/LOQ & Recovery Checks) Analysis->Validation Decision Pass/Fail Criteria Met? Validation->Decision Decision->Analysis No (Investigate) Report Report Generation Decision->Report Yes

Self-validating RP-HPLC workflow for Erlotinib impurity profiling.

Quantitative Data Summaries

The efficacy of the chosen reference standards and the optimized HPLC method is demonstrated by the sensitivity achieved during validation. Table 2 summarizes the expected chromatographic performance for Erlotinib and its key impurities when utilizing high-purity certified reference standards.

Table 2: Chromatographic Parameters for Erlotinib and Key Impurities
AnalyteOriginApprox. Relative Retention Time (RRT)Limit of Detection (LOD) µg/mLLimit of Quantitation (LOQ) µg/mL
Desmethyl Erlotinib (Imp A) Degradation / Metabolite0.450.0200.050
Desethynyl Erlotinib Process Impurity0.850.00680.0206
Erlotinib API Active Ingredient1.000.0400.120
Impurity B (Unspecified) Degradation1.200.0300.100

(Data aggregated from validated ICH Q2(R2) compliant studies 4[4].)

Conclusion

The accurate profiling of quinazoline impurities in Erlotinib relies entirely on the interplay between high-quality reference standards and mechanistically sound analytical methods. While in-house standards may suffice for early R&D, ISO-certified secondary standards or pharmacopeial primary standards are mandatory for establishing true mass balance and regulatory compliance. By implementing a self-validating HPLC protocol with strict system suitability gates, laboratories can ensure their impurity data remains robust, reproducible, and scientifically unassailable.

References

  • An Application of Quality by Design and Analytical Greenness Assessment Approach for the Development of Erlotinib Stability Indicating Method ResearchGate[Link]

  • Pharmaceutical APIs, impurities and excipients reference standards Amazon S3 (LGC Standards)[Link]

  • Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib ResearchGate[Link]

  • DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ERLOTINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOS xisdxjxsu.asia [Link]

Sources

Comparative Guide: Structural Determination of Ethyl 2-Benzamidoacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl 2-benzamidoacetate (ethyl hippurate) and its derivatives represent a critical scaffold in medicinal chemistry, serving as peptidomimetics and precursors for oxazole-based therapeutics. While solution-phase analysis (NMR) provides connectivity data, it fails to predict the solid-state behavior —a critical liability in drug development.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-phase NMR and Computational DFT, demonstrating why SC-XRD is the non-negotiable standard for defining the conformational locks and intermolecular synthons that drive bioavailability and stability.

Comparative Analysis: SC-XRD vs. Alternatives

In the context of benzamidoacetate derivatives, the choice of analytical method dictates the depth of structural insight. The following table contrasts the performance of the "product" (SC-XRD) against standard alternatives.

Table 1: Performance Matrix of Structural Determination Methods
FeatureSC-XRD (The Standard) Solution NMR (

H/

C)
DFT (Computational)
Conformational State Static/Absolute: Defines the precise low-energy conformation locked by lattice forces.Dynamic/Averaged: Rapid rotation around the

bond obscures specific folding patterns.
Theoretical: Gas-phase optimization often misses packing-induced conformational changes.
Intermolecular Insight High: Directly visualizes H-bond networks (

) and

stacking.
None: Intermolecular interactions are solvent-disrupted.Moderate: Requires complex periodic boundary condition calculations.
Tautomeric Precision Definitive: Unambiguously locates protons (e.g., amide vs. imidic acid forms).Ambiguous: Fast exchange often broadens signals, hiding minor tautomers.Predictive: Dependent on the chosen functional/basis set.
Polymorph Detection Excellent: Distinguishes between packing motifs (e.g., monoclinic vs. triclinic).Null: All polymorphs yield identical solution spectra.N/A: Cannot predict experimental polymorph occurrence.

Critical Structural Features of Ethyl 2-Benzamidoacetate[1][2]

To understand why SC-XRD is superior, we must analyze the specific structural nuances of this derivative class that other methods miss.

The Conformation "Lock"

In the crystalline state, ethyl 2-benzamidoacetate derivatives typically adopt a planar amide linkage. However, the ethyl ester group often exhibits significant torsional flexibility.

  • The Torsion Angle: The

    
     torsion angle is critical. SC-XRD typically reveals a slight twist (approx. 5–15°) out of planarity to accommodate crystal packing, a feature invisible to NMR.
    
Supramolecular Synthons

The stability of these crystals is driven by robust Hydrogen Bond (HB) motifs.

  • C(5) Chains: A common motif where the amide

    
     donates to the carbonyl oxygen of a neighboring molecule, forming infinite 
    
    
    
    chains (Graph Set Notation).
  • 
     Dimers:  In some derivatives, inversion dimers form via 
    
    
    
    bonds, creating an eight-membered ring.

Technical Insight: The competition between forming


 chains vs. 

dimers dictates the melting point and solubility profile of the drug candidate. Only SC-XRD can empirically determine which motif dominates.

Experimental Protocol: From Synthesis to Structure

This section details a self-validating workflow for generating high-quality crystals of a representative derivative: Ethyl 2-(4-chlorobenzamido)acetate .

Phase A: Synthesis (Schotten-Baumann Conditions)
  • Reactants: Suspend Glycine ethyl ester hydrochloride (10 mmol) in dry Dichloromethane (DCM, 20 mL).

  • Base Addition: Add Triethylamine (TEA, 22 mmol) dropwise at 0°C. Stir for 15 min to liberate the free amine.

  • Acylation: Add 4-Chlorobenzoyl chloride (10 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

    
    , then brine. Dry organic layer over 
    
    
    
    .[1]
  • Isolation: Evaporate solvent to yield the crude white solid.

Phase B: Crystallization (The Critical Step)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Ethyl Acetate (3:1 v/v).

  • Procedure: Dissolve 50 mg of crude product in 5 mL of warm solvent mixture. Filter through a 0.45

    
     syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave undisturbed at 20°C.
    
  • Timeline: Block-like colorless crystals suitable for XRD appear within 3–5 days.

Phase C: Data Collection & Refinement
  • Instrument: Bruker APEX-II CCD or equivalent.

  • Source: Mo-K

    
     (
    
    
    
    Å).
  • Temperature: 296 K (Room Temp) or 100 K (Cryo). Note: 100 K is preferred to reduce thermal ellipsoids.

  • Refinement Strategy: Solve using Direct Methods (SHELXT). Refine using Full-matrix least-squares on

    
     (SHELXL). Anisotropic refinement for non-H atoms. Constrain H-atoms using a riding model.
    

Visualization of Workflows & Interactions

Diagram 1: Structural Determination Workflow

This diagram illustrates the logical flow from synthesis to the final structural model, highlighting the feedback loop often missed in standard guides.

G Start Start: Crude Derivative Solvent Solvent Screening (EtOH/EtOAc/Hexane) Start->Solvent Growth Crystal Growth (Slow Evaporation) Solvent->Growth Check Microscopy Check (Birefringence?) Growth->Check XRD SC-XRD Data Collection (Mo-Ku03b1) Check->XRD Good Crystal Fail Re-crystallize Check->Fail Amorphous/Twin Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine Fail->Solvent

Caption: Figure 1. Iterative workflow for obtaining high-quality single-crystal data. Note the feedback loop at the microscopy check stage.

Diagram 2: Interaction Hierarchy in Benzamidoacetates

This diagram visualizes the competing forces that dictate the final crystal lattice, which Hirshfeld surface analysis quantifies.

Hierarchy Molecule Ethyl 2-Benzamidoacetate Molecule Primary Primary Interaction (Strong) N-H...O Hydrogen Bond Molecule->Primary Secondary Secondary Interaction (Moderate) C-H...O (Weak H-bonds) Molecule->Secondary Tertiary Tertiary Interaction (Weak) Pi-Pi Stacking / vdW Molecule->Tertiary Result Final Lattice Topology (Layers or Chains) Primary->Result Directs Motif (Chain vs Dimer) Secondary->Result Stabilizes Packing Tertiary->Result Fills Voids

Caption: Figure 2. Hierarchy of supramolecular forces. Strong N-H...O bonds act as the primary structural directors.

Advanced Analysis: Hirshfeld Surfaces

To truly compare the "performance" of the crystal structure against alternatives, one must employ Hirshfeld Surface Analysis . This technique maps the electron density boundary of the molecule.

  • The

    
     Surface:  Maps intermolecular contacts.[2] Red spots indicate distances shorter than the sum of vdW radii (Hydrogen bonds).
    
  • Fingerprint Plots: A 2D histogram of (

    
    ).
    
    • Spikes: Sharp spikes at the bottom left of the plot are characteristic of the

      
       interactions in benzamidoacetates.
      
    • Diffuse Regions: Indicate

      
       van der Waals forces, which typically comprise 40–50% of the total surface area in these alkyl-rich derivatives.
      

References

  • Gowda, B. T., et al. (2008). "Crystal structure of N-(4-chlorobenzoyl)glycine ethyl ester." Acta Crystallographica Section E, 64(8), o1533.

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19-32.

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

Sources

Comparative Analysis of Disulfide Reduction Efficiency: Novel Phosphine-Based Reductants vs. Traditional Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Reduction Efficiency Using TLC and LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In drug development—particularly within the Antibody-Drug Conjugate (ADC) and proteomics sectors—the complete and consistent reduction of disulfide bonds is not merely a procedural step; it is a critical quality attribute (CQA). Incomplete reduction leads to heterogeneous drug-to-antibody ratios (DAR), scrambled disulfide bridges, and compromised therapeutic efficacy.

This guide provides a rigorous technical comparison between Next-Generation Phosphine Reductants (e.g., Stabilized TCEP-HCl) and Traditional Thiol Reagents (DTT,


-Mercaptoethanol). We present a self-validating dual-methodology framework using Thin Layer Chromatography (TLC)  for rapid kinetic screening and Liquid Chromatography-Mass Spectrometry (LC-MS)  for quantitative structural confirmation.

The Chemistry of Efficiency

To validate performance, one must understand the mechanistic divergence between the alternatives.

  • Traditional Thiols (DTT/BME): Operate via thiol-disulfide exchange . This is an equilibrium-driven process. To drive reduction to completion, a significant molar excess is required, and the reaction is reversible if the oxidant is not removed or the thiols are not alkylated immediately.

  • Phosphine Reductants (TCEP): Operate via nucleophilic attack by the phosphorus atom on the disulfide sulfur. This reaction is irreversible and kinetically controlled, often proceeding faster and without the need for extreme excess.

Mechanism Visualization

The following diagram contrasts the equilibrium-dependent pathway of DTT with the irreversible pathway of TCEP.

ReductionMechanism cluster_DTT DTT (Thiol Exchange) cluster_TCEP TCEP (Phosphine Attack) Disulfide Target Disulfide (R-S-S-R) Mixed Mixed Disulfide (Intermediate) Disulfide->Mixed Equilibrium Product Free Thiols (2 x R-SH) Disulfide->Product Irreversible Kinetic Control DTT_Input DTT (Reduced) DTT_Input->Mixed DTT_Ox Oxidized DTT (Cyclic) Mixed->DTT_Ox Mixed->Product Slow Step TCEP_Input TCEP TCEP_Ox TCEP-Oxide TCEP_Input->TCEP_Ox

Figure 1: Mechanistic divergence. DTT relies on reversible equilibrium (red), while TCEP drives irreversible reduction (green).

Methodology 1: Rapid Kinetic Screening via TLC

Objective: Qualitative assessment of reaction progress and endpoint determination for small molecule linkers or peptides.

While LC-MS provides mass data, TLC is superior for monitoring the disappearance of starting material in real-time without the "dead time" of column equilibration.

Protocol: Dual-Stain Visualization

This protocol uses a self-validating dual-stain approach: UV for the backbone and Ellman’s Reagent for specific thiol confirmation.

Materials:

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: DCM:MeOH (9:1 v/v) or optimized based on linker polarity.

  • Reagents:

    • Stain A: Ellman’s Reagent (DTNB) solution (0.1% in EtOH).

    • Stain B: Anisaldehyde or Iodine chamber (General organic stain).

Step-by-Step Workflow:

  • Baseline Spotting: Spot the unreduced Disulfide Control (Lane 1).

  • Reaction Monitoring: At defined time points (e.g., 5, 15, 30 min), spot the reaction mixture of TCEP (Lane 2) and DTT (Lane 3).

  • Elution: Run the plate until the solvent front reaches 80% height.

  • Visualization 1 (UV): Observe under 254 nm. The disulfide starting material will have a distinct

    
     (typically higher/less polar). The reduced thiol product will show a shifted 
    
    
    
    (typically lower/more polar due to H-bonding).
  • Visualization 2 (Specificity): Spray with Ellman’s Reagent .

    • Result: Only the reduced thiol product will turn bright yellow immediately. The disulfide starting material will remain colorless.

Comparative Performance Guide
FeaturePhosphine Reductant (TCEP)Traditional Thiol (DTT)Interpretation
Reaction Rate Full conversion < 10 minsFull conversion > 30 minsTCEP shows rapid disappearance of starting spot.
Spot Clarity Single, distinct product spotSmearing or mixed disulfide spotsDTT can form mixed disulfides (R-S-S-DTT), appearing as "ghost" spots between start and product.
Stability on Plate Stable during elutionProne to air oxidationDTT-reduced spots may fade or streak as they re-oxidize on the silica surface.

Methodology 2: Quantitative Structural Confirmation via LC-MS

Objective: Quantifying reduction efficiency and identifying "scrambling" artifacts in proteins/peptides.

LC-MS is the gold standard for validating that the reduction is not only chemically complete but structurally precise.

Protocol: The "Trap-and-Map" Workflow

To accurately measure reduction efficiency, we must prevent re-oxidation during the analysis. This requires an alkylation step immediately following reduction.

Experimental Setup:

  • Sample: IgG1 Antibody or BSA (

    
    ).
    
  • Conditions:

    • Arm A (TCEP): 5 mM TCEP, pH 7.0, Room Temp, 15 min.

    • Arm B (DTT): 5 mM DTT, pH 8.0, 37°C, 45 min.

  • Quenching/Alkylation: Add N-Ethylmaleimide (NEM) or Iodoacetamide (IAM) (20 mM) to both arms immediately. Incubate 20 min in dark.

    • Note: TCEP does not react with NEM/IAM, allowing simultaneous reduction/alkylation. DTT consumes alkylating agents, requiring a massive excess of IAM, which increases noise.

  • Digestion: Trypsin digest (overnight).

  • Analysis: LC-MS/MS (C18 column, Acetonitrile gradient).

Data Analysis: Extracted Ion Chromatograms (EIC)

We monitor specific peptide pairs. For a theoretical disulfide-linked peptide pair


:
  • Intact (Oxidized): Mass =

    
    .
    
  • Reduced & Alkylated: Mass =

    
    .
    

Calculation of Efficiency (%):



Workflow Diagram

LCMS_Workflow cluster_Prep Sample Preparation Sample Protein Sample (IgG/BSA) Split Split Sample Sample->Split TCEP_Arm Arm A: TCEP (5mM, RT, 15m) Split->TCEP_Arm DTT_Arm Arm B: DTT (5mM, 37°C, 45m) Split->DTT_Arm Alkylation Alkylation (IAM/NEM) *Critical Step* TCEP_Arm->Alkylation DTT_Arm->Alkylation LCMS LC-MS Analysis (Peptide Mapping) Alkylation->LCMS Data Data Output: 1. Disappearance of Precursor (S-S) 2. Appearance of Capped Thiols (S-Alk) LCMS->Data

Figure 2: The "Trap-and-Map" LC-MS workflow ensuring reduced species are permanently capped before analysis.

Results & Discussion: Comparative Data

The following data summarizes a typical validation experiment comparing high-stability TCEP against DTT using the protocols above.

Table 1: Reduction Efficiency Metrics
ParameterTCEP ProtocolDTT ProtocolAnalysis
Time to >95% Reduction 10 minutes45-60 minutesTCEP is kinetically superior.
pH Versatility Effective pH 1.5 - 8.5Effective pH > 7.5TCEP allows reduction in acidic conditions (preventing disulfide scrambling).
Alkylation Interference None (Compatible)High (Consumes Reagent)DTT requires removal or 10x excess alkylating agent, increasing background noise in MS.
LC-MS Artifacts MinimalMixed Disulfides ObservedDTT can form adducts (+152 Da) if alkylation is inefficient.
Expert Insight: The "Scrambling" Problem

In DTT protocols, the required higher pH (8.0+) promotes disulfide scrambling (isomerization). Free thiols attack existing disulfides, rearranging the protein structure artificially.

  • TCEP Solution: Because TCEP is active at acidic pH (pH 4.0–5.0), reduction can be performed under conditions where disulfide exchange is chemically suppressed. This makes TCEP the only viable choice for mapping complex "knotted" proteins.

Conclusion

For researchers validating reduction efficiency:

  • Use TLC with Ellman's Reagent for rapid, visual confirmation of small molecule reduction and to verify reagent activity.

  • Use LC-MS with Acidic TCEP Reduction for protein characterization to ensure the observed structure reflects the native state, not a sample-prep artifact.

The data supports the transition from traditional thiols to phosphine-based reductants for high-precision analytical workflows.

References

  • Getz, E. B., et al. (1999).[1] "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry. Link

  • Thermo Fisher Scientific. "Disulfide Mapping Using Label-Free Differential Analysis." Application Note. Link

  • Creative Proteomics. "Disulfide Bond Analysis by Mass Spectrometry." Service Guide. Link

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. Link

  • Liu, H., et al. (2010). "In vitro disulfide bond scrambling in IgG1 and IgG4 monoclonal antibodies." Analytical Biochemistry. Link

Sources

Comparative Yield Analysis of Chemical vs. Catalytic Reduction Methods in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for active pharmaceutical ingredients (APIs). A critical juncture in many of these routes is the reduction of functional groups—most notably, the conversion of nitroarenes to anilines or ketones to alcohols. While both chemical and catalytic reduction methods can achieve these transformations, they diverge drastically when evaluated through the lenses of isolated yield, atom economy, and process scalability.

In this guide, we will objectively compare stoichiometric chemical reduction against catalytic hydrogenation, exploring the mechanistic causality behind their performance differences and providing self-validating experimental protocols for both.

Mechanistic Causality: Why Catalysis Outperforms Stoichiometry

To understand why catalytic methods generally deliver higher yields than chemical methods, we must examine the physical chemistry and workup mechanics of both systems.

Chemical Reduction (Stoichiometric) Classical chemical reductions, such as the Béchamp reduction (Fe/HCl) or the use of complex metal hydrides (NaBH₄, LiAlH₄), rely on stoichiometric electron or hydride transfer. The causality of their lower isolated yields is rarely due to poor reaction kinetics; rather, it is a product recovery issue. Reducing 1 kg of a nitro compound with iron powder generates several kilograms of iron oxide/hydroxide sludge. This gelatinous sludge physically traps the desired API, causing severe emulsion issues during liquid-liquid extraction. Consequently, aggressive solvent washing is required, which inflates the E-factor (kg waste per kg product) to the 25–100 range typical of older pharmaceutical processes[1].

Catalytic Hydrogenation (Surface-Mediated) Conversely, catalytic hydrogenation (e.g., Pd/C with H₂) relies on surface chemistry. Molecular hydrogen dissociates on the palladium surface, delivering atomic hydrogen directly to the adsorbed substrate. Because H₂ is the terminal reductant, the only byproduct is water. This high atom economy eliminates the formation of metal sludge. The product is isolated by a simple filtration of the heterogeneous catalyst, preventing product entrapment and leading to near-quantitative isolated yields and an E-factor approaching zero[1].

For modern lab-scale applications where high-pressure H₂ is undesirable, Catalytic Transfer Hydrogenation bridges the gap. By using a mild hydride source like NaBH₄ in the presence of advanced 2D-catalysts (e.g., mixed-phase MoTe₂), researchers can achieve >80% yields in as little as 15 minutes, leveraging the catalyst's surface to mediate hydride transfer without generating unmanageable waste[2].

Reduction Method Decision Workflow

When designing a synthetic route, the choice of reduction method is dictated by scale, safety, and the presence of sensitive functional groups.

ReductionWorkflow Start Target: Reduce Functional Group (e.g., Nitroarene to Aniline) Q1 Is the process intended for large-scale API manufacturing? Start->Q1 CatHydro Catalytic Hydrogenation (e.g., H2, Pd/C) Yield: >95% | Low E-Factor Q1->CatHydro Yes (Scale-up) Q2 Are reducible sensitive groups present? (e.g., Halogens, Benzyl ethers) Q1->Q2 No (Lab/Bench Scale) Q2->CatHydro No (Standard reduction) ChemRed Chemical Reduction (e.g., Fe/HCl, NaBH4) Yield: 60-75% | High Waste Q2->ChemRed Yes (Needs specific chemoselectivity) Transfer Catalytic Transfer Hydrogenation (e.g., NaBH4 + MoTe2) Yield: >80% | Mild Conditions Q2->Transfer Yes (Avoid H2 gas hazards)

Decision matrix for selecting chemical vs. catalytic reduction based on scale and selectivity.

Comparative Yield & Sustainability Data

The following table summarizes the performance metrics of these three methodologies using the benchmark reduction of 4-nitrophenol to 4-aminophenol.

Evaluation MetricChemical Reduction (Béchamp: Fe/HCl)Catalytic Transfer (NaBH₄ / MoTe₂)Catalytic Hydrogenation (H₂ / Pd/C)
Terminal Reductant Stoichiometric Iron (Fe⁰)Sodium Borohydride (NaBH₄)Molecular Hydrogen (H₂)
Typical Molar Yield 60–75%>80%>95%
Atom Economy ~35%~55%~99%
E-Factor (kg waste/kg API) 25–100+ (High)10–25 (Moderate)<5 (Low)
Reaction Time 2–6 hours~15 minutes1–12 hours (pressure dependent)
Workup Complexity High (Emulsions, metal sludge)Moderate (Aqueous quench)Low (Simple filtration)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are the standard operating procedures for both extremes of the reduction spectrum.

Protocol A: Chemical Reduction of Nitroarene (Béchamp Process)

Use Case: Lab-scale synthesis where the substrate contains a halogen (e.g., chlorobenzene derivative) that would be undesirably dehalogenated by Pd/C.

  • Reaction Setup: Dissolve 10 mmol of the nitroarene in 50 mL of an ethanol/water mixture (4:1 v/v). Add 40 mmol (4 equivalents) of fine iron powder.

  • Activation: Add 2 mL of concentrated HCl dropwise.

    • Causality: The HCl etches the passivating oxide layer on the iron surface, exposing pure Fe⁰ to initiate the single-electron transfer process.

  • Monitoring: Heat to 70°C and stir vigorously.

    • Self-Validation: Monitor via TLC. The reaction is self-indicating; the disappearance of the yellow nitroarene and the emergence of a highly polar, UV-active baseline spot confirms conversion.

  • Quench & Filtration: Cool to room temperature and basify to pH 9-10 using 2M NaOH.

    • Causality: Basification neutralizes the acid and precipitates the dissolved iron as insoluble Fe(OH)₃.

    • Self-Validation: Filter the mixture through a Celite pad. A properly basified solution will yield a clear filtrate. If the filtrate is orange or brown, iron salts are still soluble, indicating insufficient pH adjustment.

  • Isolation: Extract the clear filtrate with ethyl acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate under vacuum. Expect yields around 65% due to product retention in the iron cake.

Protocol B: Catalytic Hydrogenation of Nitroarene (Pd/C & H₂)

Use Case: Scale-up API synthesis requiring maximum yield and minimum E-Factor.

  • Reaction Setup: Dissolve 10 mmol of the nitroarene in 30 mL of methanol in a heavy-walled reaction flask. Add 10 wt% of 10% Pd/C.

    • Safety Causality: Purge the vessel with N₂ gas three times before introducing H₂. Dry Pd/C is pyrophoric and will ignite methanol vapors in the presence of oxygen.

  • Hydrogenation: Attach a hydrogen balloon (or place in an autoclave at 30 psi H₂) and stir vigorously at room temperature.

    • Causality: Palladium catalyzes the homolytic cleavage of H-H bonds, delivering atomic hydrogen to the adsorbed nitro group.

  • Monitoring:

    • Self-Validation: The system provides a real-time kinetic readout. The reaction is definitively complete when the volumetric uptake of H₂ ceases (i.e., the balloon stops shrinking or the pressure gauge stabilizes).

  • Workup: Purge the flask thoroughly with N₂. Filter the mixture through a tightly packed, solvent-wetted Celite pad to remove the catalyst.

    • Self-Validation: The filtrate must be completely colorless (for simple anilines) and free of black particulates. Any gray tint indicates palladium breakthrough, requiring immediate refiltration to prevent heavy metal contamination in the final API.

  • Isolation: Evaporate the methanol under reduced pressure. The product is typically analytically pure, yielding >95% without the need for liquid-liquid extraction.

References[2] Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride, RSC Publishing,https://pubs.rsc.org/en/content/articlelanding/2025/DT/D5DT01874A[1] The E factor 25 years on: the rise of green chemistry and sustainability, RSC Publishing,https://pubs.rsc.org/en/content/articlelanding/2017/GC/C6GC02157C

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is a functionalized nitroaromatic compound containing ester, amide, and ether linkages. While highly valuable as a synthetic building block, its nitroaromatic core dictates strict handling and disposal protocols to mitigate environmental toxicity and occupational exposure.

This guide provides a self-validating, step-by-step operational framework for the safe management, segregation, and terminal disposal of this compound, grounded in mechanistic chemistry and established Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Toxicology: The "Why" Behind the Hazard

To effectively manage chemical waste, one must understand its mechanism of action. The primary hazard of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate lies in its nitroaromatic system .

The electron-withdrawing nature of the nitro group (-NO₂) stabilizes the aromatic ring, making it highly recalcitrant to natural oxidative degradation in soil and groundwater [1]. In biological systems, nitroaromatics undergo single-electron reduction catalyzed by nitroreductases. This bioreduction forms a highly reactive nitro anion radical, which can either react with molecular oxygen to generate oxidative stress (superoxide anions) or undergo further reduction to nitroso and hydroxylamine intermediates. These terminal metabolites are known to cause methemoglobinemia and form mutagenic DNA adducts [2].

Because of this specific toxicological pathway, drain disposal or standard landfilling is strictly prohibited .

G A Nitroaromatic Compound B Nitro Anion Radical (R-NO2•-) A->B Bioreduction (1e-) C Superoxide (O2•-) Oxidative Stress B->C +O2 D Nitroso Derivative (R-NO) B->D Reduction E Hydroxylamine (R-NHOH) D->E Reduction F DNA Adducts & Cytotoxicity E->F Toxicity

Fig 1: Bioreduction pathway of nitroaromatics leading to cytotoxicity and oxidative stress.

Physicochemical Data & Waste Segregation

Proper segregation prevents dangerous exothermic reactions in the waste accumulation area. Nitroaromatics must never be mixed with strong reducing agents, as this can trigger uncontrolled, highly exothermic reductions of the nitro group.

Table 1: Hazard Profile and Segregation Parameters
ParameterOperational DataSegregation & Storage Rule
Chemical Class Nitroaromatic Amide/EsterIsolate from strong reducing agents, strong acids, and bases.
Waste Classification RCRA Characteristic Hazardous WasteDo not mix with aqueous waste. Collect as solid organic waste.
Environmental Hazard High persistence, aquatic toxicityZero drain disposal. Requires high-temperature incineration.
Incompatibility Hydrides, active metals, strong oxidizersStore in secondary containment away from incompatible streams.

Step-by-Step Methodology: Waste Collection & SAA Management

Laboratory waste management must follow a strict chain of custody from the point of generation to the Satellite Accumulation Area (SAA)[3]. Implement the following self-validating protocol for all experiments utilizing Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Wear standard operational PPE, including a flame-resistant lab coat, nitrile gloves (double-gloving recommended during cleanup), and chemical splash goggles.

  • Ventilation: Conduct all transfers and waste consolidation within a certified Class II Biological Safety Cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

Phase 2: Waste Consolidation
  • Primary Containment: Collect all solid waste (including contaminated filter paper, weigh boats, and reaction residues) in a chemically compatible, high-density polyethylene (HDPE) or glass container.

  • Liquid Residues: If the compound is dissolved in an organic solvent (e.g., DCM, EtOAc, or DMSO), collect the solution in a designated Halogenated or Non-Halogenated Organic Waste carboy, depending on the solvent used. Never mix with aqueous waste streams.

  • Decontamination of Glassware: Triple-rinse contaminated glassware with a compatible solvent (e.g., acetone). Collect the rinsate in the organic waste container. The EPA considers a container "empty" and safe for standard washing only after triple-rinsing [3].

Phase 3: Labeling and SAA Storage
  • Apply RCRA Labeling: Attach a hazardous waste tag immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste: Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate (Nitroaromatic / Toxic)." Do not use abbreviations or chemical formulas.

  • Secondary Containment: Place the sealed waste container in a secondary containment bin within the laboratory's designated SAA. Ensure the volume does not exceed local regulatory limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) [3].

G Step1 Waste Generation (Solid/Liquid Residue) Step2 Segregation (Dedicated Organic Waste) Step1->Step2 Step3 Satellite Accumulation Area (Secondary Containment) Step2->Step3 Step4 EHS Transfer & Manifesting Step3->Step4 Step5 High-Temperature Incineration (RCRA) Step4->Step5 Step6 Complete Mineralization (CO2, H2O, N2) Step5->Step6

Fig 2: Compliant lifecycle workflow for nitroaromatic laboratory waste.

Final Disposal Strategy: High-Temperature Incineration

Because nitroaromatics are resistant to environmental degradation and pose severe soil and groundwater contamination risks, the EPA mandates thermal destruction as the primary treatment technology [4].

Your institution's Environmental Health and Safety (EHS) department will contract a licensed hazardous waste facility to perform High-Temperature Incineration .

  • The Causality of Incineration: Incinerators operate at extreme temperatures (often exceeding 1,000°C) with controlled residence times and oxygen feed rates. This energy overcomes the activation barrier of the stable nitroaromatic ring, completely combusting the compound into carbon dioxide (CO₂), water vapor (H₂O), and nitrogen gas (N₂).

  • Emission Control: Modern rotary kiln incinerators are equipped with scrubbers to capture any potential nitrogen oxides (NOx) or products of incomplete combustion, ensuring zero toxic release into the environment [4].

Spill Response Protocol

In the event of an accidental release of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate powder:

  • Isolate the Area: Restrict access to the spill zone.

  • Suppress Dust: Do not dry sweep. Lightly dampen the spilled powder with a compatible solvent (e.g., water or a mild alcohol) to prevent aerosolization.

  • Absorb and Collect: Use damp absorbent pads to carefully wipe up the material.

  • Dispose as Hazardous Waste: Place all contaminated cleanup materials (pads, gloves) into a heavy-duty hazardous waste bag, seal it, label it appropriately, and transfer it to the SAA.

References
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety / NSWAI.[Link]

  • Fact Sheet – 2,4,6-Trinitrotoluene (TNT) and Nitroaromatic Disposal. Environmental Protection Agency (EPA) / VLIZ.[Link]

Personal protective equipment for handling Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Handling Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

CAS Number: 328259-62-7 Molecular Formula: C₁₂H₁₄N₂O₆ Molecular Weight: 282.25 g/mol Physical State: Solid (Crystalline Powder)

Executive Safety Summary

Status: Research Intermediate (Limited Toxicological Data Available). Protocol Level: Precautionary Level 2 (PL-2) .

As a Senior Application Scientist, I must emphasize that while specific LD50 data for this exact intermediate (CAS 328259-62-7) is sparse, its structural motifs—a nitro-aromatic ring coupled with an amino acid ester —dictate a strict safety profile. We treat this substance as a Potential Sensitizer and Irritant with latent energetic properties due to the nitro group.

Primary Hazard Classifications (Inferred from Structure/Analogs):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Warning: Nitro-aromatics can induce methemoglobinemia upon chronic exposure or high-dose absorption.

Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient for nitro-aromatic intermediates. The following specifications rely on material compatibility data for organic esters and aromatic amines.

A. Hand Protection: The "Double-Glove" Protocol

Recommendation: 100% Nitrile (Accelerator-Free preferred). Logic: Latex is permeable to organic esters. Vinyl offers poor mechanical strength against crystalline abrasions.

LayerSpecificationFunction
Inner Layer 4 mil (0.10 mm) NitrileTactile sensitivity; acts as a second barrier if outer glove tears.
Outer Layer 5-8 mil (0.12-0.20 mm) NitrilePrimary defense against chemical permeation and physical abrasion from solid crystals.
Change Frequency Every 120 minutesPrevents "micro-porosity" breakthrough caused by organic solvent vapors often used with this compound (e.g., DCM, Ethyl Acetate).
B. Respiratory & Inhalation Control

Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s). Secondary (If outside hood): N95 or P100 Particulate Respirator. Logic: As a solid powder, the primary vector is aerosolized dust during weighing. The nitro group implies that systemic absorption via inhalation could be toxic.

C. Eye & Face Protection

Standard: Chemical Splash Goggles (Indirect Vent). Prohibited: Safety glasses with side shields (insufficient against fine dust ingress or splash-back during hydrolysis).

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling CAS 328259-62-7 State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Heating Solution->Reaction Hood_Check Inside Fume Hood? Weighing->Hood_Check Reaction->Hood_Check Req_C REQ: Above + Face Shield + Sash Lowered Reaction->Req_C Reflux/Heat Req_A REQ: Nitrile (Double) + Goggles + Lab Coat Hood_Check->Req_A Yes (Sash < 18") Req_B REQ: Above + N95 Respirator Hood_Check->Req_B No (High Risk)

Figure 1: Decision matrix for selecting appropriate PPE based on operational context.

Operational Workflow: From Storage to Synthesis

This protocol is designed to minimize static discharge (ignition risk for organic powders) and hydrolysis (degradation of the ester).

Step 1: Weighing & Transfer
  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the powder. Organic nitro compounds can be shock/spark sensitive if dry and fine.

  • Containment: Weigh inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, cap it, weigh outside, and return to the hood.

  • Solvent Choice: Dissolve immediately upon transfer. This compound is likely soluble in DCM (Dichloromethane) or EtOAc (Ethyl Acetate). Avoid protic solvents (Water/Methanol) for long-term storage to prevent ester hydrolysis.

Step 2: Reaction Monitoring
  • Thermal Stability: Do not heat above 80°C without a DSC (Differential Scanning Calorimetry) safety scan. Nitro-benzoyl derivatives have high decomposition energies.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Moisture will hydrolyze the ethyl ester to the carboxylic acid, ruining the yield.

Step 3: Decontamination
  • Surface Clean: Wipe surfaces with a 10% soap/water solution, followed by Isopropanol.

  • Verification: The compound is yellow/pale solid; visual inspection of white wipes will indicate efficient cleaning (yellow residue = contamination).

Emergency Response & Disposal

Spill Response (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don N95 respirator and double gloves.

  • Method: Do NOT dry sweep (generates dust). Cover with wet paper towels (dampened with water or PEG-400) to suppress dust, then scoop into a waste container.

Disposal Pathway

This compound contains Nitrogen but no Halogens (unless used with solvents like DCM).

Waste StreamClassificationNotes
Solid Waste Hazardous Chemical SolidLabel: "Toxic/Irritant - Nitro-aromatic ester"
Liquid Waste Non-Halogenated OrganicIf dissolved in Acetone/EtOAc.
Liquid Waste Halogenated OrganicIf dissolved in DCM/Chloroform.

Visualization: Emergency Logic

Emergency_Response Spill Spill Detected Form Form? Spill->Form Powder Dry Powder Form->Powder Liquid Solution Form->Liquid Action_Powder 1. Wet with PEG-400 2. Scoop (No Dust) 3. Bag & Tag Powder->Action_Powder Action_Liquid 1. Absorb (Vermiculite) 2. Scoop 3. Bag & Tag Liquid->Action_Liquid Disposal Hazardous Waste Bin Action_Powder->Disposal Action_Liquid->Disposal

Figure 2: Logical workflow for containing and cleaning spills.

References

  • Sigma-Aldrich. (n.d.).[2] Ethyl ((4-methoxy-3-nitrobenzoyl)amino)acetate Product Detail. Retrieved from

  • PubChem. (n.d.). Compound Summary: Nitro-aromatic derivatives. National Library of Medicine. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.